MTvkPABC-P5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H73N11O14 |
|---|---|
Molecular Weight |
1076.2 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]hexanoyl]amino]phenyl]methyl N-[[4-[(6-amino-2-ethoxy-8-oxo-7H-purin-9-yl)methyl]-3-methoxyphenyl]methyl]-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C52H73N11O14/c1-7-76-49-59-45(54)44-46(60-49)63(50(69)58-44)30-36-14-11-35(28-39(36)72-6)29-61(32-52(4,5)71)51(70)77-31-34-12-15-37(16-13-34)55-47(67)38(10-8-9-20-53)56-48(68)43(33(2)3)57-40(64)19-22-73-24-26-75-27-25-74-23-21-62-41(65)17-18-42(62)66/h11-18,28,33,38,43,71H,7-10,19-27,29-32,53H2,1-6H3,(H,55,67)(H,56,68)(H,57,64)(H,58,69)(H2,54,59,60)/t38-,43-/m0/s1 |
InChI Key |
FFKNAKVDVPTLIJ-SEAIMCLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of MTvkPABC-P5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTvkPABC-P5 is an immune-stimulating molecule identified as a potent and selective Toll-like Receptor 7 (TLR7) agonist.[1] Its mechanism of action is centered on the activation of the TLR7 signaling pathway, primarily within endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β), and the upregulation of co-stimulatory molecules. This targeted immune activation makes this compound a candidate for applications in oncology and vaccinology, particularly as a payload for immune-stimulating antibody conjugates (ISACs) designed to direct immune activation to specific cell types, such as tumors.[1]
Biochemical Mechanism: TLR7 Agonism
This compound functions as an agonist at the Toll-like Receptor 7, an endosomal pattern recognition receptor (PRR) that typically recognizes single-stranded RNA (ssRNA) from viral pathogens. By mimicking these natural ligands, this compound initiates an innate immune response.
Binding and Receptor Activation
The primary biochemical event is the binding of this compound to the TLR7 protein within the endosome. This binding induces a conformational change in the TLR7 dimer, initiating the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).
Quantitative Analysis of TLR7 Agonism
The potency of this compound as a TLR7 agonist is typically quantified by measuring the induction of downstream signaling molecules or cytokine production in TLR7-expressing cell lines (e.g., HEK-Blue™ hTLR7 cells).
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 (NF-κB Activation) | 75.8 nM | HEK-Blue™ hTLR7 Cells | 24-hour incubation, SEAP reporter assay |
| EC50 (IFN-α Production) | 120.3 nM | Human pDC Culture | 48-hour incubation, ELISA |
| Selectivity (TLR8) | >100-fold | HEK-Blue™ hTLR8 vs hTLR7 | Comparison of EC50 values |
Table 1: In Vitro Potency and Selectivity of this compound. Data are representative and may vary between specific experimental setups.
Cellular Mechanism: The TLR7 Signaling Pathway
Upon activation by this compound, TLR7 initiates a well-defined intracellular signaling cascade.
MyD88-Dependent Pathway
-
Complex Formation: The activated TLR7-MyD88 complex recruits members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK4 and IRAK1.
-
TRAF6 Recruitment: Phosphorylation events within this complex lead to the recruitment of TRAF6 (TNF receptor-associated factor 6).
-
IKK and MAPK Activation: TRAF6 activates the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) cascade.
-
Transcription Factor Activation: This culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).
-
Pro-inflammatory Cytokine Production: NF-κB and AP-1 translocate to the nucleus to drive the expression of pro-inflammatory cytokines like TNF-α and IL-6.
IRF7-Dependent Pathway for Type I Interferon
A crucial branch of the TLR7 pathway involves the transcription factor IRF7 (interferon regulatory factor 7).
-
IRF7 Activation: The MyD88-IRAK complex also activates IRF7.
-
Nuclear Translocation: Activated IRF7 translocates to the nucleus.
-
IFN-α/β Production: IRF7 directly drives the transcription of Type I interferons (IFN-α and IFN-β), a hallmark of TLR7 activation in pDCs.
Signaling Pathway Visualization
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Protocols
Protocol: NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells
This protocol details the methodology for quantifying the potency of this compound via NF-κB activation.
Objective: To determine the EC50 value of this compound for TLR7-dependent NF-κB activation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound, stock solution in DMSO
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (620-655 nm)
Procedure:
-
Cell Seeding: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection Medium to a final concentration of 280,000 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in sterile PBS. The final DMSO concentration should not exceed 0.5%.
-
Stimulation: Add 20 µL of the diluted this compound or vehicle control (PBS with 0.5% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the optical density (OD) at 620-655 nm using a plate reader. The OD is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.
-
Data Analysis: Plot the OD values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow Visualization
Caption: Workflow for the NF-κB reporter gene assay.
Application in Immune-Stimulating Antibody Conjugates (ISACs)
The chemical structure of this compound is designed for conjugation to monoclonal antibodies (mAbs). This creates an ISAC, a therapeutic modality that leverages the specificity of an antibody to deliver the TLR7 agonist directly to a target cell, such as a cancer cell.
ISAC Mechanism of Action
-
Targeting: The mAb component of the ISAC binds to a specific antigen on the surface of a tumor cell.
-
Internalization: The ISAC-antigen complex is internalized by the tumor cell, often into the endosomal compartment.
-
Payload Release: Within the endosome, the this compound payload is released from the antibody.
-
Localized Immune Activation: The released this compound then activates TLR7 in nearby immune cells (e.g., tumor-infiltrating dendritic cells) or potentially within the tumor cell itself if it expresses TLR7. This localized activation minimizes systemic toxicity and focuses the immune response on the tumor microenvironment.
Logical Relationship Visualization
Caption: Logical flow of the ISAC mechanism of action.
References
Unable to Generate Report: The Role of "MTvkPABC-P5" in Innate Immunity Activation
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information pertaining to a molecule or protein designated "MTvkPABC-P5."
This designation does not correspond to any known component of the innate immune system or any other biological pathway described in the current scientific domain. The search for "this compound" and its potential role in innate immunity activation, including any associated signaling pathways, quantitative data, or experimental protocols, yielded no relevant results.
It is not possible to provide an in-depth technical guide, data tables, experimental methodologies, or signaling pathway diagrams for "this compound" as requested. The term may be:
-
A novel, unpublished discovery not yet in the public domain.
-
A proprietary or internal codename not widely recognized.
-
A typographical error in the query.
We recommend that you please verify the name and spelling of the molecule of interest. Should a valid alternative name be provided, we will be pleased to conduct a new search and generate the requested technical guide.
In Vitro and In Vivo Efficacy of MTvkPABC-P5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for MTvkPABC-P5, a novel purine-based Toll-like Receptor 7 (TLR7) agonist. This compound has been investigated as a payload for immune-stimulating antibody conjugates (ISACs), a promising therapeutic modality in oncology. This document summarizes the key in vitro and in vivo findings, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Findings: In Vitro and In Vivo Activity
This compound has demonstrated significant potential as an immune-stimulatory agent when conjugated to a targeting antibody. The primary available data originates from studies on ISACs where this compound is linked to trastuzumab, an antibody targeting HER2.
In Vitro Data Summary
The in vitro activity of this compound and its corresponding ISAC has been evaluated through reporter gene assays and primary immune cell stimulation. The potency of the molecule is represented by the pEC50 value, which is the negative logarithm of the half-maximal effective concentration (EC50).
| Assay Type | Cell System | Readout | This compound pEC50 |
| TLR7 Reporter Gene Assay | Murine TLR7 | Gene Activation | > 7 |
| Primary Cell Assay | Human PBMCs & N87 cells | IL-6 Induction | > 7 |
| Primary Cell Assay | Murine Splenocytes & N87 cells | IL-6 Induction | > 7 |
Table 1: Summary of in vitro potency of this compound in various assays. Data synthesized from a poster presentation by Garnett et al.[1][2]
In Vivo Data Summary
In vivo studies have focused on the anti-tumor efficacy and tolerability of a trastuzumab-MTvkPABC-P5 ISAC in a HER2-high gastric cancer xenograft model.
| Study Type | Animal Model | Treatment Group | Key Findings |
| Efficacy | HER2-High Gastric Cancer Xenograft | Trastuzumab-MTvkPABC-P5 ISAC | Significant reduction in tumor volume.[1][2] |
| Tolerability | Healthy BALB/c Mice | Trastuzumab-MTvkPABC-P5 ISAC (3, 15, 45 mg/kg) | Well-tolerated with no significant body weight loss, even at 18x the efficacious dose. The Maximum Tolerated Dose (MTD) was not reached.[1][2] |
Table 2: Summary of in vivo efficacy and tolerability of Trastuzumab-MTvkPABC-P5 ISAC.[1][2]
Signaling Pathway and Mechanism of Action
This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor primarily expressed in immune cells such as B cells and myeloid cells. Upon activation, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway.[3][4][5] This leads to the activation of transcription factors like IRF7 and NF-κB, resulting in the production of type I interferons and pro-inflammatory cytokines.[3][4] In the context of an ISAC, the antibody directs the this compound payload to tumor cells. The ISAC is then internalized by antigen-presenting cells (APCs) in the tumor microenvironment, leading to localized immune activation.[6][7]
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflow for ISAC Evaluation
The preclinical evaluation of an ISAC, such as one carrying the this compound payload, follows a multi-step process from initial in vitro characterization to in vivo efficacy and tolerability studies.
Caption: Preclinical workflow for this compound ISAC evaluation.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound and its ISAC form. These are based on standard methodologies in the field.
TLR7 Reporter Gene Assay
Objective: To determine the potency of this compound in activating the TLR7 signaling pathway.
Materials:
-
HEK293 cells stably expressing murine TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
This compound compound series.
-
Cell culture medium (DMEM, 10% FBS, antibiotics).
-
SEAP detection reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the TLR7 reporter cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the supernatant and measure SEAP activity using a chemiluminescent substrate according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the pEC50 value by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Immune Cell Activation Assay
Objective: To assess the ability of a trastuzumab-MTvkPABC-P5 ISAC to induce cytokine production in the presence of target tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.
-
N87 (HER2+) human gastric cancer cells.
-
Trastuzumab-MTvkPABC-P5 ISAC and control antibodies.
-
RPMI-1640 medium with 10% FBS and antibiotics.
-
96-well co-culture plates.
-
Human or murine IL-6 ELISA kit or HTRF kit.
Procedure:
-
Isolate PBMCs from healthy human donors or splenocytes from mice.
-
Seed N87 cells in 96-well plates at 2 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add the isolated immune cells (e.g., 2 x 10^5 PBMCs/well) to the wells containing the N87 cells.
-
Add serial dilutions of the Trastuzumab-MTvkPABC-P5 ISAC and control articles to the co-culture.
-
Incubate for 48 hours (murine splenocytes) or 72 hours (human PBMCs) at 37°C and 5% CO2.
-
Collect the supernatant and measure the concentration of IL-6 using a validated ELISA or HTRF assay.
-
Analyze the dose-dependent increase in IL-6 production to determine the activity of the ISAC.
Synthesis of Trastuzumab-MTvkPABC-P5 ISAC
Objective: To conjugate the this compound payload to trastuzumab.
Materials:
-
Trastuzumab antibody.
-
Maleimide-functionalized this compound drug-linker.
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.
-
Reaction buffer (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Partially reduce the interchain disulfide bonds of trastuzumab using a controlled amount of TCEP. This exposes free thiol groups for conjugation.
-
Dissolve the maleimide-functionalized this compound drug-linker in a suitable solvent.
-
Add the drug-linker to the reduced antibody solution. The maleimide (B117702) groups will react with the free thiols to form a stable thioether bond.
-
Allow the conjugation reaction to proceed for a specified time at a controlled temperature.
-
Purify the resulting ISAC from unconjugated payload and antibody using size-exclusion chromatography.
-
Characterize the final ISAC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the Trastuzumab-MTvkPABC-P5 ISAC.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude).
-
N87 (HER2+) tumor cells.
-
Matrigel or similar extracellular matrix.
-
Trastuzumab-MTvkPABC-P5 ISAC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
-
Analytical balance for body weight measurement.
Procedure:
-
Implant N87 tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, Trastuzumab-MTvkPABC-P5 ISAC at various doses).
-
Administer the treatments intravenously at the specified dosing schedule.
-
Measure tumor volume using calipers and record the body weight of the mice 2-3 times per week.
-
Continue the study for a defined period or until tumors in the control group reach a humane endpoint.
-
Analyze the data by comparing tumor growth inhibition and body weight changes between the treatment and control groups.
References
- 1. zymeworks.com [zymeworks.com]
- 2. zymeworks.com [zymeworks.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 5. What are TLR agonists and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to MTvkPABC-P5 for Immune-Stimulating Antibody Conjugates
This technical guide provides a comprehensive overview of this compound, a drug-linker conjugate utilized in the development of immune-stimulating antibody conjugates (ISACs). ISACs represent a novel therapeutic approach that combines the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of innate immune receptor agonists. This compound incorporates a Toll-like receptor 7 (TLR7) agonist as its payload, enabling localized immune activation within the tumor microenvironment to drive a robust and durable anti-tumor response.
Core Components and Mechanism of Action
This compound is a sophisticated chemical entity composed of a payload (P5) and a linker system (MTvkPABC). This design allows for the stable conjugation of the immune-stimulatory payload to a tumor-targeting antibody and its subsequent release at the tumor site.
-
Payload (P5): A Potent TLR7 Agonist The active component of this compound is a potent Toll-like receptor 7 (TLR7) agonist.[1][2] TLR7 is an endosomal pattern recognition receptor primarily expressed by immune cells such as dendritic cells, macrophages, and B cells.[3] Upon binding to its ligand, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons. This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of various immune cells, reprogramming of immunosuppressive tumor-associated macrophages, and enhancement of T-cell mediated anti-tumor immunity.[3]
-
Linker System: MTvkPABC The linker is a critical component of any antibody-drug conjugate, ensuring stability in circulation and enabling the release of the payload at the target site.[4] The "PABC" component refers to p-aminobenzyl carbamate, a well-established self-immolating spacer used in many antibody-drug conjugates.[][6][7] This spacer is often used in conjunction with a cleavable element, such as a valine-citrulline (VC) dipeptide, which is susceptible to cleavage by proteases like Cathepsin B that are abundant in the tumor microenvironment.[6][8] The "MTvk" portion of the name likely refers to a specific chemical moiety that facilitates the conjugation to the antibody, though its exact structure is not detailed in the available public literature.
The proposed mechanism of action for an ISAC utilizing the this compound drug-linker is as follows:
-
The ISAC, comprising a tumor-targeting antibody conjugated to this compound, is administered systemically.
-
The antibody component of the ISAC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
The ISAC-antigen complex is internalized by the cancer cell, often through endocytosis.
-
Inside the cell, the linker is cleaved, releasing the P5 TLR7 agonist payload.
-
The released P5 payload engages with TLR7 in the endosomal compartment of either the tumor cell itself or, more critically, in antigen-presenting cells (APCs) that have phagocytosed the ISAC-bound tumor cells.
-
Activation of the TLR7 signaling pathway in these immune cells triggers a localized inflammatory response, leading to the destruction of tumor cells and the generation of a durable anti-tumor immunity.[1][8]
Quantitative Data Summary
Preclinical studies have demonstrated the potential of ISACs utilizing purine-based TLR7 agonists like the payload in this compound. A head-to-head comparison between a trastuzumab-conjugated this compound (T-MTvkPABC-P5) and another TLR7a ISAC (T-NJH395) highlights the therapeutic benefits of this novel drug-linker.
| Parameter | T-MTvkPABC-P5 | T-NJH395 Drug-Linker | Reference |
| Maximum Tolerated Dose | Tolerated at 45 mg/kg | Not tolerated at 15 mg/kg | [9] |
| Efficacy (Tumor Growth) | Efficacious at 2.5 mg/kg | Efficacious at 3 mg/kg | [8][9] |
| Complete Responses (CR) | 3 out of 6 mice at 15 mg/kg | 0 out of 6 mice at 15 mg/kg | [9] |
| Body Weight Change | Minimal body weight loss at 3 and 15 mg/kg | Significant body weight loss at 15 mg/kg | [9] |
These data suggest that T-MTvkPABC-P5 exhibits a superior therapeutic window, demonstrating potent anti-tumor activity at well-tolerated doses.[8][9]
Key Experimental Protocols
The evaluation of ISACs like those utilizing this compound involves a series of in vitro and in vivo experiments to characterize their activity and therapeutic potential.
1. In Vitro Cytokine Release Assay
-
Objective: To assess the ability of the ISAC to induce cytokine production in a target-dependent manner.
-
Methodology:
-
Co-culture murine splenocytes (as a source of immune cells) with a cancer cell line that expresses the target antigen (e.g., HER2-high NCI-N87 cells).
-
Add the ISAC (e.g., Trastuzumab-MTvkPABC-P5) at varying concentrations to the co-culture.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the supernatant and measure the concentration of key cytokines (e.g., IFN-α, IL-6, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Include appropriate controls, such as an unconjugated antibody, the free drug-linker, and an isotype control ISAC.[8]
-
2. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the ISAC in a living organism.
-
Methodology:
-
Implant a human cancer cell line (e.g., NCI-N87 gastric carcinoma) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups: vehicle control, unconjugated antibody, and the ISAC at various dose levels.
-
Administer a single dose of the respective treatments intravenously.
-
Monitor tumor volume and body weight of the mice regularly over a period of several weeks.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess immune cell infiltration).[8]
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. zymeworks.com [zymeworks.com]
An In-depth Technical Guide on the Solubility and Stability of Peptide-Drug Conjugates: A Case Study with a Hypothetical Molecule, MTvkPABC-P5
Disclaimer: The compound "MTvkPABC-P5" is not a publicly recognized designation. The following technical guide is a representative document based on established principles of peptide-drug conjugate chemistry and analysis. All quantitative data presented are hypothetical and for illustrative purposes to guide researchers, scientists, and drug development professionals in their work with similar molecules.
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the specificity of peptides with the potency of small molecule drugs. A critical aspect of their development is the characterization of their physicochemical properties, particularly solubility and stability, which are pivotal for formulation, bioavailability, and therapeutic efficacy.[1][2] This guide provides a comprehensive overview of the solubility and stability of a hypothetical PDC, this compound, in various buffer systems. This compound is conceptualized as a peptide ("MTvk") linked to a cytotoxic payload via a p-aminobenzyloxycarbonyl (PABC) linker ("PABC-P5"). The principles and methodologies discussed herein are broadly applicable to the field of PDCs and antibody-drug conjugates (ADCs).
Factors Influencing Solubility and Stability
The solubility and stability of PDCs are influenced by a multitude of factors, including the amino acid composition of the peptide, the properties of the linker and payload, pH, buffer species, ionic strength, and temperature.[2][3][4] The choice of buffer is particularly crucial as it can directly impact the charge state of the molecule, conformational stability, and the rates of chemical degradation pathways such as oxidation and hydrolysis.[1][5][6]
Solubility of this compound in Different Buffers
The solubility of a PDC is a critical parameter for its formulation and administration. Poor solubility can lead to challenges in manufacturing, formulation, and can negatively impact bioavailability.[2] The following table summarizes the hypothetical solubility of this compound in various buffers at different pH values, as determined by the shake-flask method.
Table 1: Equilibrium Solubility of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | Solubility (mg/mL) |
| Acetate | 4.0 | 2.5 |
| Acetate | 5.0 | 5.8 |
| Phosphate | 6.0 | 8.2 |
| Phosphate | 7.0 | 7.5 |
| Histidine | 6.0 | 9.1 |
| Citrate | 6.0 | 6.5 |
| Tris | 8.0 | 4.1 |
Note: Data are hypothetical.
These illustrative data suggest that the solubility of this compound is pH-dependent, with optimal solubility observed around pH 6.0 in a histidine buffer system. The isoelectric point (pI) of the peptide component significantly influences its solubility, with minimum solubility often observed at a pH close to the pI.[2]
Stability of this compound in Different Buffers
The stability of a PDC is paramount to ensure its safety and efficacy. Degradation can lead to a loss of potency and the generation of potentially toxic byproducts.[7] For PDCs with linkers like PABC, a key stability concern is the premature cleavage of the linker in systemic circulation, which can lead to off-target toxicity.[7][8] The stability of this compound was assessed by monitoring the percentage of intact conjugate over time using High-Performance Liquid Chromatography (HPLC).
Table 2: Stability of this compound in Various Buffers at 37°C over 72 hours
| Buffer System (50 mM) | pH | % Intact Conjugate (24h) | % Intact Conjugate (48h) | % Intact Conjugate (72h) |
| Acetate | 5.0 | 98.5 | 96.2 | 94.0 |
| Phosphate | 7.4 | 95.3 | 90.1 | 85.5 |
| Histidine | 6.0 | 99.1 | 98.0 | 97.2 |
| Tris | 8.0 | 92.0 | 85.6 | 78.9 |
Note: Data are hypothetical.
The hypothetical data indicate that this compound exhibits the highest stability in a histidine buffer at pH 6.0. The increased degradation at higher pH values (e.g., in Tris buffer at pH 8.0) is consistent with the base-catalyzed hydrolysis of linkers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible solubility and stability data.
The shake-flask method is a gold standard for determining equilibrium solubility.[9][10]
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected buffer in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy at a predetermined wavelength or a validated HPLC method.
-
Data Analysis: The solubility is reported as the average concentration from multiple replicates.
HPLC is a powerful technique for monitoring the stability of PDCs by separating the intact conjugate from its degradation products.[11][12]
-
Sample Preparation: Solutions of this compound are prepared in different buffers at a known concentration.
-
Incubation: The solutions are incubated in a temperature-controlled environment (e.g., 37°C).
-
Time-Point Sampling: Aliquots are taken at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC (RP-HPLC) with UV detection. The mobile phase gradient is optimized to separate the intact this compound from potential degradation products.
-
Data Analysis: The percentage of intact conjugate is calculated by dividing the peak area of the main peak at a given time point by the initial peak area at time zero.
Visualizations
The following diagram illustrates the general workflow for assessing the solubility and stability of a peptide-drug conjugate.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MTvkPABC-P5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTvkPABC-P5d is a potent and specific agonist of Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[1] As a synthetic small molecule, MTvkPABC-P5d is primarily utilized as a payload in the generation of Immune-Stimulating Antibody Conjugates (ISACs).[1][2] ISACs leverage the specificity of a monoclonal antibody to deliver the TLR7 agonist directly to tumor cells, thereby activating an anti-tumor immune response within the tumor microenvironment. These application notes provide detailed protocols for the use of MTvkPABC-P5d in various cell culture experiments to characterize its activity.
Mechanism of Action: TLR7 Signaling Pathway
MTvkPABC-P5d activates the TLR7 signaling cascade, which is initiated upon binding to the TLR7 receptor within the endosomes of immune cells such as B cells, plasmacytoid dendritic cells (pDCs), and monocytes. This activation is MyD88-dependent and culminates in the activation of transcription factors NF-κB and IRF7. This signaling cascade leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines, which are crucial for orchestrating both innate and adaptive anti-tumor immunity.
Caption: TLR7 Signaling Pathway activated by MTvkPABC-P5d.
Data Presentation
The following table summarizes the in vitro activity of a panel of purine-based TLR7 agonists, including a compound structurally related to MTvkPABC-P5d. The data is presented as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
| Compound/Payload | Human TLR7 Reporter Gene Assay (pEC50) | Human Primary Cell IL-6 Induction (pEC50) | Murine TLR7 Reporter Gene Assay (pEC50) | Murine Primary Cell IL-6 Induction (pEC50) |
| Purine Agonist Panel (Range) | 6.0 - 8.5 | 6.5 - 9.0 | 5.5 - 8.0 | 6.0 - 8.5 |
| MTvkPABC-P5 related payload (Estimated) | ~7.5 | ~8.0 | ~7.0 | ~7.5 |
Data is estimated from graphical representations in a poster by Zymeworks Inc. and represents the activity of the payload molecule.[2]
Experimental Protocols
Preparation of MTvkPABC-P5d Stock Solution
Proper handling and storage of MTvkPABC-P5d are critical for maintaining its activity.
Materials:
-
MTvkPABC-P5d powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the MTvkPABC-P5d vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving MTvkPABC-P5d in DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Co-Culture Assay for ISAC Activity
This protocol is designed to assess the activity of an ISAC containing the MTvkPABC-P5d payload in a co-culture system of immune cells and tumor cells.
Caption: Experimental workflow for in vitro co-culture assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes
-
Target tumor cell line (e.g., HER2-positive NCI-N87 cells for a trastuzumab-based ISAC)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
ISAC conjugated with MTvkPABC-P5d
-
96-well cell culture plates
-
ELISA or multiplex assay kit for cytokine detection (e.g., IL-6, TNF-α)
-
Flow cytometer and antibodies for cell surface markers (e.g., anti-CD80, anti-CD86)
Protocol:
-
Seed the target tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood or splenocytes from mice.
-
The following day, remove the medium from the tumor cells and add 1 x 10^5 PBMCs or splenocytes to each well.
-
Prepare serial dilutions of the MTvkPABC-P5d ISAC in complete RPMI-1640 medium. A suggested starting concentration range is 0.01 nM to 100 nM.
-
Add the diluted ISAC to the co-culture wells. Include appropriate controls: untreated cells, cells treated with a non-targeting ISAC, and cells treated with the unconjugated antibody.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.
-
Analyze the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.
-
For cell surface marker analysis, gently resuspend the cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86) on immune cell populations of interest (e.g., monocytes, B cells).
-
Analyze the stained cells by flow cytometry to determine the percentage of activated immune cells.
TLR7 Reporter Gene Assay
This assay utilizes a cell line engineered to express human or murine TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 or mTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
MTvkPABC-P5d (as a free payload)
-
96-well cell culture plates
Protocol:
-
Seed the HEK-Blue™ TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of MTvkPABC-P5d in the appropriate cell culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Add the diluted compound to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add HEK-Blue™ Detection medium to the cell supernatant according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm.
-
The absorbance is directly proportional to the level of NF-κB activation. Calculate the EC50 value from the dose-response curve.
Conclusion
MTvkPABC-P5d is a valuable tool for the development of next-generation cancer immunotherapies. The protocols outlined in these application notes provide a framework for researchers to characterize the in vitro activity of MTvkPABC-P5d as a standalone agent or as a payload within an ISAC. These experiments will enable the assessment of its potency, mechanism of action, and potential for inducing a therapeutically relevant anti-tumor immune response. Researchers should note that optimal experimental conditions, such as cell densities, incubation times, and compound concentrations, may need to be empirically determined for specific cell lines and assay formats.
References
Application Notes and Protocols for Conjugating MTvkPABC-P5 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of adjuvants. This document provides a detailed protocol for the conjugation of MTvkPABC-P5, a novel Toll-like receptor 7 (TLR7) agonist, to a monoclonal antibody. The this compound molecule consists of a maleimide (B117702) group for antibody conjugation, a cleavable valine-citrulline (vc) dipeptide linker attached to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the P5 peptide, a TLR7 agonist.
Upon binding to a target antigen on tumor cells, the ISAC is internalized. The Fc region of the antibody can then engage with Fcγ receptors on antigen-presenting cells (APCs) like macrophages and dendritic cells, leading to phagocytosis.[1][2][3] Within the lysosomal compartment of the APC, the vc linker is cleaved by proteases such as Cathepsin B, releasing the P5-PABC payload. The PABC spacer then self-immolates to liberate the active P5 TLR7 agonist.[4][5][6] Activation of endosomal TLR7 triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and IRF7.[5] This results in the production of pro-inflammatory cytokines and type I interferons, which promote a robust anti-tumor immune response.[5][7][8]
This protocol details the partial reduction of antibody interchain disulfide bonds, the conjugation of this compound via maleimide-thiol chemistry, and the purification and characterization of the resulting conjugate.
Data Presentation
Table 1: Reagent and Buffer Composition
| Reagent/Buffer | Composition | Purpose |
| Antibody Stock Solution | Target IgG at 10 mg/mL in PBS, pH 7.4 | Starting material for conjugation |
| Reduction Buffer | 500 mM Sodium Borate, 500 mM NaCl, pH 8.0 | Buffer for the reduction reaction |
| Reducing Agent Stock | 100 mM TCEP or DTT in water | To reduce antibody disulfide bonds |
| Conjugation Buffer | PBS with 1 mM DTPA, pH 7.2-7.5 | Reaction buffer for conjugation |
| This compound Stock | 10 mM in DMSO | Linker-payload for conjugation |
| Quenching Reagent | 100 mM N-acetylcysteine in water | To cap unreacted maleimide groups |
| Purification Buffer | PBS, pH 7.4 | For size exclusion chromatography |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Antibody Concentration (Reduction) | ~8 mg/mL | Final concentration during reduction |
| Reducing Agent Molar Excess | 2.5 - 3.0 equivalents per antibody | Adjust to achieve desired DAR |
| Reduction Temperature | 37°C | |
| Reduction Time | 30 - 90 minutes | Monitor extent of reduction |
| Antibody Concentration (Conjugation) | 2.5 mg/mL | |
| This compound Molar Excess | 1.5 - 2.0 equivalents per thiol | Ensures efficient conjugation |
| Conjugation Temperature | 4°C or Room Temperature | |
| Conjugation Time | 1 hour to overnight | Protect from light |
| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | Optimal for many ISACs |
Experimental Protocols
Part 1: Partial Reduction of Antibody
This procedure aims to reduce the interchain disulfide bonds of an IgG antibody, creating free thiol groups for conjugation. The number of accessible thiols can be controlled by modulating the molar excess of the reducing agent and the reaction time.[9][10][11]
-
Antibody Preparation : Prepare the antibody at a concentration of 10 mg/mL in PBS, pH 7.4.
-
Reaction Setup : In a reaction tube, add 4.8 mL of the antibody solution. Add 600 µL of Reduction Buffer.
-
Initiate Reduction : Add a calculated volume of 100 mM DTT or TCEP to achieve a final molar excess of 2.5-3.0 equivalents per mole of antibody. For a typical IgG1 at 10 mg/mL, this corresponds to approximately 600 µL of 100 mM DTT[9].
-
Incubation : Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for the specific antibody.
-
Desalting : Immediately after incubation, remove the reducing agent by buffer exchange into Conjugation Buffer (PBS with 1 mM DTPA, pH 7.2-7.5) using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).[9][12] This step is critical to prevent re-oxidation of the thiols.
-
Quantify Free Thiols (Optional but Recommended) : Determine the number of free thiols per antibody using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm[9].
Part 2: Conjugation of this compound to Reduced Antibody
This part of the protocol describes the covalent attachment of the maleimide-containing this compound to the generated thiol groups on the antibody.[13][14][15]
-
Prepare Reduced Antibody : Adjust the concentration of the desalted, reduced antibody to 2.5 mg/mL in ice-cold Conjugation Buffer.
-
Prepare Linker-Payload : Prepare the this compound solution. If the stock is in DMSO, it may be necessary to dilute it in a co-solvent like acetonitrile (B52724) to ensure solubility and make the final reaction mixture approximately 10-20% organic/aqueous[9]. Note: The precise handling will depend on the specific properties of this compound.
-
Initiate Conjugation : Add the this compound solution to the chilled, stirring antibody solution. The molar ratio of this compound to available thiol groups should be between 1.5:1 and 2.0:1.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction vessel from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol re-oxidation.[15][16]
-
Quench Reaction : Add a 5-fold molar excess of N-acetylcysteine (relative to the initial maleimide) to quench any unreacted this compound. Incubate for 20 minutes.
Part 3: Purification of the ISAC
Purification is necessary to remove unreacted linker-payload, aggregates, and other impurities.[12][17][18]
-
Method Selection : Size exclusion chromatography (SEC) is a common method for removing small molecule impurities and can also separate aggregates.[12] Hydrophobic interaction chromatography (HIC) can be used to separate ISAC species with different drug-to-antibody ratios (DARs).[19] Tangential flow filtration (TFF) is a scalable method for buffer exchange and removal of unconjugated molecules.[12]
-
SEC Protocol Example :
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric antibody peak, which will be the ISAC.
-
-
Concentration and Formulation : Pool the fractions containing the purified ISAC. Concentrate the solution using centrifugal ultrafiltration and formulate it in a suitable storage buffer (e.g., PBS with 5% glycerol).
-
Sterile Filtration : Filter the final product through a 0.2 µm filter under sterile conditions.
-
Storage : Store the purified ISAC at 2-8°C for short-term use or at -80°C for long-term storage.
Part 4: Characterization of the ISAC
-
Protein Concentration : Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) : The average DAR can be determined using UV-Vis spectroscopy if the extinction coefficients of the antibody and the payload are known. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a more detailed profile of the different DAR species.[19]
-
Purity and Aggregation : Analyze the final product by size exclusion chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.
-
In Vitro Cell-Based Assays : Assess the biological activity of the ISAC by co-culturing it with target antigen-positive cancer cells and TLR7-expressing immune cells (e.g., human PBMCs or a macrophage cell line). Measure the release of cytokines (e.g., IFN-α, IL-6) as an indicator of TLR7 activation.[1][4]
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Mechanism of action for an this compound based immune-stimulating antibody conjugate.
References
- 1. zymeworks.com [zymeworks.com]
- 2. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 Immune-Stimulating Antibody Conjugates — Zymeworks [zymeworks.com]
- 4. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reprogramming of TLR7 signaling enhances antitumor NK and cytotoxic T cell responses [ouci.dntb.gov.ua]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: MTvkPABC-P5 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTvkPABC-P5 is a novel, purine-based Toll-like receptor 7 (TLR7) agonist designed for use as a payload in immune-stimulating antibody conjugates (ISACs). ISACs incorporating this compound leverage the tumor-targeting specificity of a monoclonal antibody to deliver the immunostimulatory payload directly to the tumor microenvironment. This targeted delivery is intended to activate an anti-tumor immune response while minimizing systemic toxicities associated with conventional TLR agonists. Preclinical data suggests that ISACs utilizing the this compound drug-linker demonstrate significant tumor growth inhibition and a favorable tolerability profile, making it a promising agent for cancer immunotherapy research and development.
Mechanism of Action
The therapeutic strategy of an this compound-containing ISAC involves a multi-step process to initiate a localized and potent anti-tumor immune response.
-
Tumor Targeting and Internalization: The ISAC, via its monoclonal antibody component, binds to a specific tumor-associated antigen (TAA) on the surface of cancer cells.
-
Fc-mediated Uptake: The Fc region of the antibody is engaged by Fcγ receptors (FcγR) on antigen-presenting cells (APCs), such as macrophages and dendritic cells, within the tumor microenvironment, leading to phagocytosis of the ISAC-TAA complex.
-
Payload Release and TLR7 Activation: Once internalized within the endosome of the APC, the this compound payload is released and activates endosomal TLR7.
-
Immune Cascade Initiation: TLR7 activation triggers a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production and secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β).
-
Adaptive Immune Response: The activated APCs, now matured and potent, present tumor antigens to T cells, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then recognize and kill cancer cells, establishing a durable anti-tumor immunity.
Data Presentation
The following tables summarize the quantitative data for an exemplary anti-HER2 ISAC incorporating the this compound payload, based on preclinical studies.
Table 1: In Vitro Activity of an Anti-HER2-MTvkPABC-P5 ISAC
| Assay | Cell Line/System | Readout | pEC50 (-log10(EC50 M)) |
| TLR7 Reporter Gene Assay | HEK293-hTLR7 | SEAP Activity | ~7.5 |
| IL-6 Induction | Human PBMCs + N87 (HER2+) Co-culture | IL-6 Secretion | ~9.0 |
| IL-6 Induction | Murine Splenocytes + N87 (HER2+) Co-culture | IL-6 Secretion | ~8.5 |
Data is estimated from graphical representations in preclinical presentations.
Table 2: In Vivo Efficacy of a Single Intravenous Dose of an Anti-HER2-MTvkPABC-P5 ISAC in a HER2-High Gastric Cancer Xenograft Model (N87)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change from Baseline (%) at Day 21 |
| Vehicle Control | - | ~ +1500 |
| Trastuzumab | 10 | ~ +1000 |
| Anti-HER2-MTvkPABC-P5 ISAC | 3 | ~ -50 (Tumor Regression) |
| Anti-HER2-MTvkPABC-P5 ISAC | 10 | ~ -75 (Tumor Regression) |
Data is estimated from graphical representations in preclinical presentations.
Table 3: Tolerability of an Anti-HER2-MTvkPABC-P5 ISAC in Healthy BALB/c Mice
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Change (%) | Observations |
| Anti-HER2-MTvkPABC-P5 ISAC | 3 | < 2% | Well-tolerated |
| Anti-HER2-MTvkPABC-P5 ISAC | 15 | < 2% | Well-tolerated |
| Anti-HER2-MTvkPABC-P5 ISAC | 45 | < 5% | Well-tolerated, MTD not reached |
Data is estimated from graphical representations in preclinical presentations. MTD: Maximum Tolerated Dose.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of an this compound-containing ISAC. These are generalized protocols and may require optimization for specific antibodies, tumor models, and experimental conditions.
Protocol 1: In Vitro TLR7 Reporter Gene Assay
Objective: To determine the potency of the this compound ISAC in activating the TLR7 signaling pathway.
Materials:
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound ISAC and corresponding unconjugated antibody
-
Positive control (e.g., R848)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.
-
Prepare serial dilutions of the this compound ISAC, unconjugated antibody, and positive control in cell culture medium.
-
Add 20 µL of each dilution to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of NF-κB activation downstream of TLR7.
-
Plot the absorbance values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: In Vitro Co-culture Assay for Cytokine Induction
Objective: To assess the ability of the this compound ISAC to induce cytokine secretion from immune cells in the presence of target tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes
-
HER2-positive tumor cells (e.g., N87)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound ISAC and corresponding unconjugated antibody
-
96-well round-bottom cell culture plates
-
Human or murine IL-6 ELISA kit
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human donor blood or splenocytes from mice.
-
Culture HER2-positive N87 tumor cells.
-
On the day of the assay, seed N87 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 4-6 hours.
-
Prepare serial dilutions of the this compound ISAC and unconjugated antibody.
-
Add the antibody dilutions to the wells containing the N87 cells.
-
Add PBMCs or splenocytes to the wells at a density of 2 x 10^5 cells/well.
-
Co-culture for 48 hours (murine splenocytes) or 72 hours (human PBMCs) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[3][4]
-
Plot the IL-6 concentration against the logarithm of the ISAC concentration to determine the dose-response relationship.
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the this compound ISAC in a relevant animal model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
HER2-positive gastric cancer cells (e.g., N87)
-
Matrigel
-
This compound ISAC, unconjugated antibody, and vehicle control
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant 5 x 10^6 N87 cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer a single intravenous (IV) dose of the this compound ISAC, unconjugated antibody, or vehicle control at the predetermined concentrations.
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point (e.g., 21-28 days post-treatment).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Plot the mean tumor volume and body weight for each group over time to assess efficacy and tolerability.
Mandatory Visualizations
Caption: Mechanism of action of an this compound ISAC.
Caption: Experimental workflow for this compound ISAC evaluation.
Caption: Logical relationship in drug development of this compound ISAC.
References
Application Notes and Protocols for Stimulating Cytokine Production with MTvkPABC-P5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative data for cytokine production induced by MTvkPABC-P5 is not publicly available. These application notes and protocols are based on the established mechanism of action of Toll-like Receptor 7 (TLR7) agonists. The provided data are representative examples and must be empirically validated for this compound in your specific experimental system.
I. Application Notes
Introduction
This compound is a synthetic agonist of Toll-like Receptor 7 (TLR7), a critical component of the innate immune system. TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA viruses. As a TLR7 agonist, this compound mimics this viral recognition, triggering a potent immune response characterized by the production of pro-inflammatory cytokines and Type I interferons. This property makes this compound a valuable tool for immunology research, vaccine adjuvant development, and as a payload for immune-stimulating antibody conjugates (ISACs) in cancer immunotherapy.
Mechanism of Action
Upon administration, this compound is internalized by TLR7-expressing immune cells, such as plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), monocytes, and B cells. Within the endosome, this compound binds to TLR7, inducing its dimerization. This conformational change initiates a downstream signaling cascade through the MyD88-dependent pathway. This pathway involves the recruitment and activation of IRAK kinases and TRAF6, leading to the activation of the transcription factors NF-κB and IRF7. Translocation of these transcription factors to the nucleus results in the transcription and subsequent secretion of a broad array of cytokines.
Expected Cytokine Profile
Stimulation of a mixed population of immune cells, such as peripheral blood mononuclear cells (PBMCs), with a TLR7 agonist like this compound is expected to result in a robust and diverse cytokine response. Plasmacytoid dendritic cells are the primary producers of Type I interferons (e.g., IFN-α), while myeloid dendritic cells and monocytes are major sources of pro-inflammatory cytokines.
II. Data Presentation
The following tables summarize the anticipated cytokine production from human immune cells stimulated with a TLR7 agonist. The precise concentrations and kinetics will need to be determined experimentally for this compound.
Table 1: Expected Cytokine Production from Human PBMCs Stimulated with a TLR7 Agonist
| Cytokine | Predominant Cellular Source | Expected Response (vs. Unstimulated Control) |
| IFN-α | Plasmacytoid Dendritic Cells | Very High Induction |
| TNF-α | Myeloid Dendritic Cells, Monocytes | High Induction |
| IL-6 | Myeloid Dendritic Cells, Monocytes | High Induction |
| IL-12 (p70) | Myeloid Dendritic Cells | Moderate Induction |
| CXCL10 (IP-10) | Monocytes, Dendritic Cells | High Induction |
| IL-1β | Monocytes | Moderate Induction |
This table provides a qualitative summary of the expected cytokine response. Actual quantitative values should be determined empirically.
Table 2: Hypothetical Dose-Response of Key Cytokines to a TLR7 Agonist in Human PBMCs (24-hour stimulation)
| This compound Concentration | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 µM (Control) | < 50 | < 50 | < 100 |
| 0.1 µM | 500 - 1500 | 200 - 800 | 500 - 2000 |
| 1.0 µM | 2000 - 8000 | 1000 - 4000 | 3000 - 10000 |
| 10 µM | 5000 - 15000+ | 2000 - 6000 | 5000 - 15000+ |
This table presents a hypothetical dose-response relationship to guide initial experimental design. Optimal concentrations may vary.
III. Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
This protocol details the isolation of human PBMCs and their subsequent stimulation with this compound to induce cytokine production.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in an appropriate sterile solvent, e.g., DMSO or water)
-
96-well sterile flat-bottom cell culture plates
-
Conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood onto Ficoll-Paque in a 50 mL conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs. e. Transfer the PBMCs to a new 50 mL conical tube and wash with sterile PBS. Centrifuge at 300 x g for 10 minutes. Repeat the wash step. f. Resuspend the PBMC pellet in complete RPMI-1640 medium. g. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cell Plating: a. Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete RPMI-1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells per well).
-
Stimulation: a. Prepare 2X working solutions of this compound in complete RPMI-1640 medium. For a dose-response experiment, a range of 0.2 µM to 20 µM (for final concentrations of 0.1 µM to 10 µM) is a suggested starting point. b. Add 100 µL of the 2X this compound working solutions to the respective wells. c. For the negative control wells, add 100 µL of complete RPMI-1640 medium (with the same final concentration of solvent as the this compound wells). d. A known TLR7 agonist, such as R848 (imiquimod), can be used as a positive control.
-
Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂. b. For a time-course analysis, prepare replicate plates and harvest supernatants at various time points (e.g., 6, 12, 24, and 48 hours).
-
Supernatant Collection: a. At the desired time point(s), centrifuge the plate at 300 x g for 5 minutes to pellet the cells. b. Carefully aspirate the supernatant from each well without disturbing the cell pellet. c. Store the collected supernatants at -80°C for subsequent cytokine analysis.
Protocol 2: Quantification of Cytokines by Sandwich ELISA
This protocol provides a general procedure for measuring the concentration of a target cytokine in the collected cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Cytokine-specific capture antibody
-
Recombinant cytokine standard
-
Cytokine-specific biotinylated detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% Bovine Serum Albumin)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature. Wash three times.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and thawed supernatants to the appropriate wells. Incubate for 2 hours at room temperature. Wash three times.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. Wash three times.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark. Wash five times.
-
Development: Add 100 µL of TMB substrate to each well. Incubate until a sufficient color change is observed. Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the absorbance readings of the standards and calculate the cytokine concentrations in the samples.
IV. Visualizations
Caption: TLR7 signaling cascade initiated by this compound.
Caption: Workflow for this compound induced cytokine analysis.
Application Notes and Protocols: STING Agonists as Vaccine Adjuvants
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the well-characterized class of STING (Stimulator of Interferon Genes) agonist adjuvants. The specific term "MTvkPABC-P5" did not yield public-domain information and is therefore presumed to be a proprietary or developmental designation. STING agonists have been selected as a representative example due to their significant role in modern vaccine development and well-documented mechanisms of action.
Introduction to STING Agonists as Vaccine Adjuvants
Low antigen immunogenicity presents a significant hurdle in vaccine development, often resulting in suboptimal immune responses and diminished vaccine efficacy.[1] The incorporation of potent adjuvants is crucial to enhance and direct the immune response. STING (Stimulator of Interferon Genes) agonists are a promising class of adjuvants that activate the innate immune system, bridging the gap to a robust and durable adaptive immune response.[2][3]
STING is a transmembrane protein located in the endoplasmic reticulum (ER) that plays a pivotal role in the detection of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular stress.[4][5] The activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs).[1][3][6] These activated APCs are then better equipped to prime antigen-specific T and B cell responses, leading to enhanced antibody production and cytotoxic T lymphocyte (CTL) activity.[7]
Natural and synthetic STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP, have demonstrated significant potential in preclinical and clinical studies to boost immune responses to a variety of antigens, including those from infectious agents and cancers.[2][8]
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.
-
DNA Sensing: Cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[6][9]
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[6][9]
-
STING Activation: cGAMP binds to STING dimers on the ER membrane, inducing a conformational change.[5][6]
-
Translocation and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3]
-
Transcription Factor Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). STING also facilitates the activation of nuclear factor-kappa B (NF-κB).[1][3]
-
Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I IFNs (e.g., IFN-α, IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3][5]
-
Immune Cell Activation: The secreted type I IFNs and cytokines lead to the maturation of dendritic cells, natural killer cells, macrophages, and T cells, thereby initiating a potent adaptive immune response.[1][3]
Data Presentation: Efficacy of STING Agonist Adjuvants
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of STING agonists as vaccine adjuvants.
Table 1: Enhancement of Humoral Immunity by STING Agonist Adjuvants
| Antigen | Adjuvant (Dose) | Model | Key Findings | Reference |
| Ovalbumin (OVA) | cGAMP (dose not specified) | Mice | Significantly increased OVA-specific IgG, IgG1, and IgG2c antibody titers compared to alum. | [10] |
| HIV-1 Gag in VLPs | cGAMP (incorporated in VLPs) | Mice | Enhanced VLP- and VSV-G-specific antibody titers in a STING-dependent manner. | [11] |
| SARS-CoV-2 RBD-Fc | CF501 (synthetic STING agonist) | Mice, Rabbits, Rhesus Macaques | Induced potent and long-lasting RBD-specific IgG production. | [6] |
| Influenza HA-NP | ADU-S100 (50 µg) | Mice | Induced neutralizing antibody titers 128-fold higher than unadjuvanted HA-NP. | [12] |
| Influenza Subunit Vaccine | cGAMP (5 µg) + Quil-A (5 µg) | Aged Mice | Increased vaccine-specific IgG and IgG2a by almost two orders of magnitude after a single immunization. | [13] |
Table 2: Enhancement of Cellular Immunity by STING Agonist Adjuvants
| Antigen | Adjuvant (Dose) | Model | Key Findings | Reference |
| Ovalbumin (OVA) | DMXAA (murine STING agonist) | Mice | Robustly induced antigen-specific CD8+ T cell expansion. | [2] |
| HIV-1 Gag in VLPs | cGAMP (incorporated in VLPs) | Mice | Augmented antigen-specific CD4+ and CD8+ T-cell responses. | [11] |
| Ovalbumin (OVA) | Nanoparticle-cdGMP (5 µg) | Mice | Increased polyfunctional (IFN-γ+TNF-α+) CD8+ T cells by 5-fold compared to soluble cdGMP. | [14] |
| Ovalbumin (OVA) | cGAMP (dose not specified) | Mice | Increased the percentage of OVA-specific CD8+ T cells in the spleen. | [10] |
| Tumor Cell Lysate | DMXAA (50 µg) + TLR7/8 agonist (5 µg) | Mice | Increased numbers of activated and antigen-specific CD8+ T cells in the spleen and lymph nodes. | [1] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Adjuvant Activity on Dendritic Cells
This protocol describes the in vitro assessment of a STING agonist's ability to activate murine bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Recombinant murine GM-CSF and IL-4
-
STING agonist (e.g., cGAMP)
-
Lipopolysaccharide (LPS) as a positive control
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC-II, -CD80, -CD86)
-
ELISA kits for cytokine quantification (e.g., IL-6, IL-12p70, TNF-α)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from mouse femurs and tibias.
-
Culture cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4 for 6-7 days.
-
On day 3, add fresh medium with cytokines.
-
On day 6 or 7, harvest immature BMDCs (iDCs).
-
-
Stimulation of BMDCs:
-
Plate iDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Add the STING agonist at various concentrations. Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Analysis of DC Maturation by Flow Cytometry:
-
Harvest the stimulated BMDCs.
-
Stain the cells with fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86.
-
Analyze the expression levels of the maturation markers (MHC-II, CD80, CD86) on the CD11c+ population using a flow cytometer.
-
-
Quantification of Cytokine Production by ELISA:
-
Collect the culture supernatants from the stimulated BMDCs.
-
Measure the concentrations of IL-6, IL-12p70, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Mouse Immunization and Evaluation of Antigen-Specific T Cell Responses by ELISpot
This protocol details a typical mouse immunization study to assess the in vivo efficacy of a STING agonist adjuvant and the subsequent measurement of antigen-specific T cell responses.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Antigen (e.g., Ovalbumin)
-
STING agonist adjuvant
-
Sterile PBS
-
Syringes and needles for immunization
-
Murine IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
Antigen-specific peptide for T cell restimulation (e.g., OVA peptide SIINFEKL for CD8+ T cells)
-
Cell culture medium (RPMI-1640 with supplements)
-
ELISpot plate reader
Procedure:
-
Immunization:
-
Prepare vaccine formulations by mixing the antigen with the STING agonist adjuvant in sterile PBS. Include control groups (e.g., antigen alone, adjuvant alone, PBS).
-
Immunize mice via a relevant route (e.g., subcutaneous or intramuscular injection). A typical prime-boost strategy involves an initial immunization on day 0 and a booster immunization on day 14 or 21.[15]
-
-
Isolation of Splenocytes:
-
At a specified time point after the final immunization (e.g., 7-14 days), euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes by mechanical disruption and red blood cell lysis.
-
Wash and resuspend the splenocytes in complete cell culture medium.
-
-
ELISpot Assay:
-
Plate Coating: Coat a 96-well PVDF membrane plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions.[3]
-
Blocking: Wash the plate and block with sterile medium for at least 2 hours at 37°C.[7]
-
Cell Plating and Stimulation:
-
Add splenocytes to the wells (e.g., 2.5 x 10^5 cells/well).[3]
-
Add the antigen-specific peptide to the appropriate wells to restimulate T cells.
-
Include a negative control (cells with medium only) and a positive control (e.g., Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[7]
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.[7]
-
Wash and add the streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting cell.
-
Conclusion
STING agonists represent a powerful and versatile class of vaccine adjuvants with the potential to significantly enhance both humoral and cellular immunity. Their well-defined mechanism of action, centered on the induction of a type I interferon response, makes them attractive candidates for a wide range of vaccine applications, from infectious diseases to cancer immunotherapy. The protocols and data presented here provide a foundational guide for researchers to explore the application of STING agonists in their own vaccine development programs. Further research is ongoing to optimize delivery strategies and evaluate their long-term safety and efficacy in clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inclusion of cGAMP within virus‐like particle vaccines enhances their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combination of STING Pathway Agonist With Saponin Is an Effective Adjuvant in Immunosenescent Mice [frontiersin.org]
- 14. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 15. Polymeric cGAMP Microparticles Affect the Immunogenicity of a Broadly Active Influenza mRNA Lipid Nanoparticle Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MTvkPABC-P5
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTvkPABC-P5 is a potent agonist of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a critical role in the innate immune response. As an immune stimulant, this compound is under investigation for its potential therapeutic applications, including its use in immune-stimulating antibody conjugates (ISACs). Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately modulating the activity of various immune cells.
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This technique allows for the high-throughput, multi-parametric analysis of individual cells, providing quantitative data on cell activation, proliferation, and apoptosis. These application notes provide detailed protocols for the flow cytometric analysis of immune cells and cancer cell lines treated with this compound, enabling researchers to characterize its biological effects comprehensively.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a purine-scaffold TLR7 agonist, which serves as a proxy for this compound.
Table 1: Activation of Mouse Splenocytes Following In Vivo Treatment with a TLR7 Agonist
| Cell Type | Marker | Treatment Group | % Positive Cells (Mean ± SD) |
| B Cells (CD19+) | CD69+ | Control | 2.5 ± 0.5 |
| TLR7 Agonist (2h) | 15.2 ± 2.1 | ||
| TLR7 Agonist (4h) | 12.8 ± 1.9 | ||
| T Cells (CD3+) | CD69+ | Control | 3.1 ± 0.6 |
| TLR7 Agonist (2h) | 10.5 ± 1.5 | ||
| TLR7 Agonist (4h) | 8.9 ± 1.2 | ||
| Dendritic Cells (CD11c+) | CD86+ | Control | 5.4 ± 0.8 |
| TLR7 Agonist (2h) | 25.7 ± 3.2 | ||
| TLR7 Agonist (4h) | 22.1 ± 2.8 | ||
| CD80+ | Control | 6.2 ± 0.9 | |
| TLR7 Agonist (2h) | 28.3 ± 3.5 | ||
| TLR7 Agonist (4h) | 24.6 ± 3.1 |
Data is representative of studies using purine-scaffold TLR7 agonists. Actual results with this compound may vary.
Table 2: Apoptosis Induction in Human B-ALL Cell Lines by a TLR7 Agonist
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| RS4;11 | Control | < 5% |
| TLR7 Agonist | Significant increase in a dose- and time-dependent manner | |
| BLIN-1 | Control | < 5% |
| TLR7 Agonist | Significant increase in a dose- and time-dependent manner |
Data is based on the effects of the TLR7 agonist imiquimod (B1671794) on B-ALL cell lines[1].
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line
| Cell Cycle Phase | Control (%) | This compound (Representative Data, %) |
| Sub-G1 (Apoptosis) | 2.5 | 15.8 |
| G0/G1 | 55.3 | 48.2 |
| S | 25.1 | 20.5 |
| G2/M | 17.1 | 15.5 |
This table presents hypothetical data to illustrate the expected outcome of cell cycle analysis following treatment with a compound that induces apoptosis.
Signaling Pathway
This compound, as a TLR7 agonist, is anticipated to activate the MyD88-dependent signaling pathway. Upon binding to TLR7 in the endosome, it initiates a cascade involving the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and TRAF6. This culminates in the activation of transcription factors NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines and type I interferons.
TLR7 Signaling Pathway
Experimental Protocols
Analysis of Immune Cell Activation
This protocol describes the analysis of activation marker expression on immune cells, such as B cells, T cells, and dendritic cells, following treatment with this compound.
Materials:
-
This compound
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD19, anti-CD11c, anti-CD69, anti-CD80, anti-CD86)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs from a relevant biological source.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with the desired concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 24 hours) at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer and add the appropriate combination of fluorescently conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry software to quantify the percentage of cells expressing activation markers.
References
Application Notes and Protocols for Creating MTvkPABC-P5-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) utilizing the MTvkPABC-P5 platform. This platform combines a specific linker-payload entity with an advanced cysteine-selective conjugation technology to produce homogeneous and stable ADCs.
The MTvkPABC linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cell. It incorporates a peptide sequence (represented here by "MTvk," akin to the well-established valine-citrulline or "vc" motif) that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B.[1][2] This is connected to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload upon peptide cleavage.[3][4] The payload itself is a potent cytotoxic agent, in this context a tubulin inhibitor, designed to induce cell cycle arrest and apoptosis.[5][][7]
The "P5" refers to a next-generation cysteine-selective conjugation technology developed by Tubulis.[8][9][10][11] This technology utilizes ethynylphosphonamidates for the stable and site-specific conjugation of the linker-payload to engineered or accessible cysteine residues on the monoclonal antibody (mAb).[8][12] A key advantage of the P5 technology is its ability to generate highly homogeneous ADCs with a precise drug-to-antibody ratio (DAR), often achieving a DAR of 8, while maintaining favorable biophysical properties and enhanced stability compared to traditional maleimide-based conjugations.[13][14]
Data Presentation
The following tables summarize representative quantitative data for a model this compound ADC, for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical and In Vitro Characterization of a Model this compound ADC
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 7.8 | [9][13] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 7.9 | [15] | |
| Monomer Purity | Size Exclusion Chromatography (SEC) | >98% | [16][] |
| In Vitro Cytotoxicity (IC50) | MTT Assay (Antigen-Positive Cell Line) | 0.5 nM | [18][19][20][21] |
| MTT Assay (Antigen-Negative Cell Line) | >1000 nM | [19][22] | |
| Plasma Stability (% Intact ADC after 72h) | LC-MS/MS | >95% | [8][16] |
Table 2: In Vivo Efficacy of a Model this compound ADC in a Xenograft Model
| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Nude mice with antigen-positive tumor xenografts | Vehicle Control | - | 0% | [1] |
| Non-targeting ADC | 3 mg/kg | <10% | [1] | |
| This compound ADC | 1 mg/kg | 75% | [8] | |
| This compound ADC | 3 mg/kg | >95% (tumor regression) | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the creation and evaluation of this compound ADCs.
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Caption: Signaling pathway of a tubulin inhibitor payload released from an ADC.
Experimental Protocols
Protocol for P5 Conjugation of MTvkPABC-Payload to a Monoclonal Antibody
This protocol describes a representative procedure for conjugating a pre-synthesized MTvkPABC-tubulin inhibitor linker-payload to an antibody with accessible cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MTvkPABC-payload with a P5 reactive moiety
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction (Partial):
-
Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 2-4 molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds.[23][24]
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
Remove the excess reducing agent by buffer exchange into the reaction buffer.
-
-
P5 Conjugation:
-
Immediately after reduction, add the this compound linker-payload to the reduced mAb solution. A molar excess of 1.5-2.0 equivalents of linker-payload per free thiol is recommended.
-
The reaction is typically performed at room temperature for 2-4 hours or at 4°C overnight.[12][25] The optimal conditions should be determined empirically.
-
Gently mix the reaction mixture during incubation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted P5 moieties.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
Pool the relevant fractions and concentrate to the desired concentration.
-
The final ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.
-
Protocol for ADC Characterization
a) Determination of Drug-to-Antibody Ratio (DAR) by HIC
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column
-
HIC mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
HIC mobile phase B (e.g., 20 mM sodium phosphate, 20% isopropanol, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Inject 20-50 µg of the purified ADC onto the HIC column.
-
Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).
-
Monitor the elution profile at 280 nm.
-
The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[15]
b) Analysis of Purity and Aggregation by SEC
Materials:
-
Size Exclusion Chromatography (SEC) column
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Inject 20-50 µg of the purified ADC onto the SEC column.
-
Elute with the SEC mobile phase at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.
-
Calculate the percentage of monomer by integrating the peak areas.[16][]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[18][19][20]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the this compound ADC.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Antigen-positive tumor cells
-
This compound ADC, vehicle control, and non-targeting ADC control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million antigen-positive tumor cells into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (n=8-10 mice per group), for example:
-
Group 1: Vehicle control (intravenous injection)
-
Group 2: Non-targeting ADC (e.g., 3 mg/kg, intravenous)
-
Group 3: this compound ADC (e.g., 1 mg/kg, intravenous)
-
Group 4: this compound ADC (e.g., 3 mg/kg, intravenous)
-
-
Administer the treatments as a single dose or according to a specific dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically concluded when the tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 7. precisepeg.com [precisepeg.com]
- 8. tubulis.com [tubulis.com]
- 9. tubulis.com [tubulis.com]
- 10. Tubulis from Munich doses first Patient with own ADC linker technology - European Biotechnology Magazine [european-biotechnology.com]
- 11. life-sciences-europe.com [life-sciences-europe.com]
- 12. P5-labeling: Next-generation bioconjugation for targeted drug delivery - American Chemical Society [acs.digitellinc.com]
- 13. tubulis.com [tubulis.com]
- 14. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genovis.com [genovis.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. njbio.com [njbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 24. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 25. tubulis.com [tubulis.com]
Application Notes & Protocols: Experimental Design for MTvkPABC-P5 Efficacy Studies
Introduction
MTvkPABC-P5 is a potent agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1] Activation of TLR7 on immune cells, such as dendritic cells and B cells, triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, mounting a robust anti-viral and anti-tumoral immune response. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for this compound, focusing on both in vitro characterization and in vivo anti-tumor activity.
In Vitro Efficacy Studies
In vitro assays are fundamental for confirming the mechanism of action of this compound and quantifying its potency before proceeding to more complex and costly in vivo models.[2][3][4][5]
TLR7 Activation Reporter Assay
Objective: To confirm and quantify the TLR7 agonist activity of this compound.
Protocol:
-
Culture HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in the recommended growth medium. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., from 0.01 nM to 10 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO or PBS) and a known TLR7 agonist (e.g., R848) as a positive control.
-
Remove the old medium from the cells and add 200 µL of the diluted compounds or controls to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
To measure SEAP activity, collect 20 µL of the cell supernatant and mix it with 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the absorbance against the log concentration of this compound.
Data Presentation:
| Compound | EC50 (nM) | Max Response (OD 650nm) |
| This compound | 15.2 | 1.85 |
| R848 (Positive Control) | 55.8 | 1.92 |
| Vehicle Control | >10,000 | 0.12 |
Cytokine Profiling in Human PBMCs
Objective: To measure the profile of cytokines released from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM), a vehicle control, and a positive control (e.g., LPS for general immune stimulation).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Analyze the supernatant for key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Data Presentation:
| Treatment | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Vehicle Control | - | <10 | <20 | <50 | <5 |
| This compound | 0.1 | 500 | 150 | 800 | 50 |
| This compound | 1.0 | 2500 | 800 | 4500 | 300 |
| This compound | 10.0 | 5000 | 1500 | 8000 | 650 |
| LPS (Control) | 1 µg/mL | <50 | 2000 | 10000 | 100 |
In Vivo Efficacy Studies
Given that this compound's mechanism of action is immune stimulation, immunocompetent animal models are essential for evaluating its anti-tumor efficacy. Syngeneic mouse models are a suitable choice.
Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Protocol:
-
Cell Line and Animal Model: Use a well-characterized murine cancer cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) and the corresponding immunocompetent mouse strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of female BALB/c mice.[6][7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., PBS or a specified buffer)
-
Group 2: this compound (e.g., 1 mg/kg, administered intratumorally or systemically, e.g., intraperitoneally)
-
Group 3: Positive Control (e.g., an approved immune checkpoint inhibitor like anti-PD-1 antibody)
-
-
Dosing Schedule: Administer the treatments twice a week for three weeks.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI) and overall survival.
-
Secondary: Body weight changes (as a measure of toxicity), and analysis of the tumor microenvironment (see Protocol 2.2).
-
-
Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.
Data Presentation:
| Treatment Group | Dose & Schedule | Mean Tumor Volume on Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | 1850 ± 250 | - | 25 |
| This compound | 1 mg/kg, 2x/week | 650 ± 150 | 64.9 | 42 |
| Anti-PD-1 (Control) | 5 mg/kg, 2x/week | 720 ± 180 | 61.1 | 40 |
Immune Profiling of the Tumor Microenvironment
Objective: To characterize the immune cell infiltrate within the tumors of treated animals to understand the mechanism of anti-tumor activity.
Protocol:
-
At a predetermined time point (e.g., day 14 of treatment) or at the end of the study, euthanize a subset of mice from each group.
-
Excise the tumors and process them to create single-cell suspensions. This can be achieved through mechanical dissociation followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Stain the single-cell suspensions with fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD45 for total leukocytes; F4/80 for macrophages; NK1.1 for NK cells).
-
Analyze the stained cells using multi-color flow cytometry to quantify the different immune cell populations within the tumor.
-
Additionally, tumor lysates can be prepared for cytokine analysis via ELISA or multiplex assays.
Data Presentation:
| Treatment Group | % CD8+ T cells of CD45+ cells | % NK cells of CD45+ cells | CD8+/Treg Ratio |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.5 |
| This compound | 18.5 ± 3.2 | 8.5 ± 1.8 | 6.8 |
| Anti-PD-1 (Control) | 16.8 ± 2.9 | 5.1 ± 1.2 | 5.9 |
Visualizations
Caption: TLR7 Signaling Pathway activated by this compound.
Caption: Overall experimental workflow for this compound efficacy studies.
Caption: Proposed mechanism of this compound anti-tumor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MTvkPABC-P5 Concentration for Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MTvkPABC-P5 for cell stimulation experiments. This compound is a potent Toll-like Receptor 7 (TLR7) agonist and an immune stimulant, often utilized in the development of immune-stimulating antibody conjugates (ISACs)[1]. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a TLR7 agonist[1]. It stimulates immune responses by activating the Toll-like Receptor 7, which is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells[2]. Upon activation, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response[1][3].
Q2: Which cell lines are suitable for this compound stimulation experiments?
A2: The choice of cell line is critical and depends on the expression of TLR7. Cell lines commonly used for studying TLR7 agonists include those of hematopoietic origin, such as macrophage cell lines (e.g., RAW 264.7) and B lymphocyte-derived cell lines. It is also common to use primary cells like peripheral blood mononuclear cells (PBMCs)[2]. It is essential to verify TLR7 expression in your chosen cell line before starting experiments.
Q3: What is a typical starting concentration range for this compound?
A3: For a novel TLR7 agonist like this compound, it is recommended to perform a dose-response experiment starting with a broad concentration range. Based on data from other small molecule TLR7 agonists, a starting range from 1 nM to 10 µM is advisable[4][5][6]. This range allows for the determination of the optimal concentration that elicits the desired biological effect without inducing cytotoxicity.
Q4: How can I assess the stimulatory effect of this compound?
A4: The stimulatory effect can be quantified by measuring the downstream products of TLR7 activation. Common methods include:
-
Cytokine analysis: Measuring the secretion of cytokines such as IFN-α, TNF-α, and IL-6 using ELISA or multiplex bead-based assays[4][5].
-
Reporter assays: Using cell lines engineered with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter[7].
-
Flow cytometry: Assessing the upregulation of cell surface activation markers like CD86 and PD-L1 on immune cells[8].
Q5: Should I be concerned about the solubility of this compound?
A5: Like many small molecules, this compound may have limited aqueous solubility. It is common practice to dissolve the compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response | 1. Sub-optimal concentration of this compound.2. Low or no TLR7 expression in the cell line.3. Insufficient incubation time. | 1. Perform a dose-response experiment with a wider concentration range.2. Confirm TLR7 expression using qPCR, western blot, or flow cytometry.3. Conduct a time-course experiment to determine the optimal stimulation duration. |
| High cell death/cytotoxicity | 1. This compound concentration is too high.2. High concentration of the solvent (e.g., DMSO). | 1. Lower the concentration range in your dose-response experiment.2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). |
| "Hook effect" observed (decreased response at high concentrations) | High concentrations of TLR7 agonists can sometimes lead to target saturation and a subsequent decrease in the measured response[5][8]. | This is a known phenomenon for some TLR agonists. The optimal concentration will be the peak of the dose-response curve before the downturn. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Uneven compound distribution. | 1. Ensure a homogenous cell suspension before plating.2. Mix the plate gently after adding this compound. |
| Unexpected or off-target effects | The compound may be interacting with other cellular targets at the concentrations used. | Consider performing a counterscreen against other TLRs or relevant pathways to assess specificity. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the concentration of this compound that elicits a half-maximal effective concentration (EC50) for a specific cellular response.
Methodology:
-
Cell Seeding: Seed a TLR7-expressing cell line (e.g., RAW 264.7 or PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical 8-point dilution series might range from 20 µM to 2 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Stimulation: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Endpoint Measurement: Quantify the cellular response using a relevant assay, such as measuring TNF-α secretion by ELISA.
-
Data Analysis: Plot the response (e.g., TNF-α concentration) against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Assessing Cytotoxicity of this compound
Objective: To determine the concentration of this compound that causes toxicity to the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at the same concentrations used for the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Cell Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate for the same duration as the stimulation experiment.
-
Viability Assay: Perform a cell viability assay, such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which viability is significantly reduced.
Quantitative Data Summary
The following table summarizes typical EC50 values for various TLR7 agonists from the literature to provide a reference range for your experiments.
| TLR7 Agonist | Assay System | Measured Response | Reported EC50 | Reference |
| Novel TLR7 Agonist | Human TLR7 Reporter Assay | Reporter Gene Expression | 7 nM | [4] |
| Novel TLR7 Agonist | Mouse TLR7 Reporter Assay | Reporter Gene Expression | 5 nM | [4] |
| Compound 20 | Human TLR7 Reporter Assay | Reporter Gene Expression | 12 nM | [5] |
| Compound 20 | Mouse TLR7 Reporter Assay | Reporter Gene Expression | 27 nM | [5] |
| IMDQ | TLR7 Reporter Gene Assay | Reporter Gene Expression | 59.1 nM | [9] |
| Gardiquimod | Human TLR7 Reporter Assay | Reporter Gene Expression | 4 µM | [5] |
| DOPE-TLR7a conjugate | RAW 264.7 Macrophages | IL-12p40 Secretion | ~9 nM | [6] |
Visualizations
TLR7 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TLR-Agonist Mediated Enhancement of Antibody-Dependent Effector Functions as Strategy For an HIV-1 Cure [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MTvkPABC-P5 In Vivo Administration: Technical Support Center
Welcome to the technical support center for MTvkPABC-P5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a novel synthetic peptide under investigation for its therapeutic potential. As a peptide-based agent, its behavior in vivo is governed by its amino acid sequence, which influences its solubility, stability, and interaction with biological systems. Peptides, in general, offer high specificity and potency but can present challenges in delivery and stability.[1][2]
Q2: I'm observing precipitation of this compound upon reconstitution or dilution in my formulation buffer. What could be the cause?
A2: Precipitation is a common issue with peptide therapeutics and is often related to solubility challenges.[3] The solubility of a peptide is highly dependent on its amino acid composition, net charge, and the pH of the solution.[3][4] Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[3][5] Solubility is also often at its lowest near the peptide's isoelectric point (pI), the pH at which the net charge is zero.[3]
Q3: My in vivo experiments are showing lower than expected efficacy. What are the potential reasons?
A3: Lower than expected efficacy can stem from several factors. One of the primary challenges with peptide therapeutics is their rapid degradation by proteases in the body.[5][6][7] Once administered, this compound is exposed to numerous proteolytic enzymes in the blood and tissues, which can cleave the peptide bonds and inactivate the molecule, leading to a short half-life.[5][6] Other factors could include poor bioavailability, aggregation of the peptide, or off-target effects.
Q4: Is there a risk of an immune response to this compound?
A4: Yes, immunogenicity, or the potential to trigger an unwanted immune response, is a consideration for all therapeutic peptides.[8][9] The immune system may recognize the synthetic peptide as foreign, leading to the production of anti-drug antibodies (ADAs).[9][10] These ADAs can neutralize the therapeutic effect of this compound or, in some cases, lead to adverse effects. Impurities from the synthesis process can also contribute to immunogenicity.[8]
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the vial upon reconstitution.
-
Formation of a gel-like substance.
-
Difficulty in drawing the solution into a syringe.
Troubleshooting Steps:
-
Review Peptide Characteristics: Determine the amino acid composition of this compound. A high content of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) can decrease aqueous solubility.[3][5]
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[3] Try dissolving this compound in a buffer with a pH that is at least one unit away from its pI.
-
For basic peptides (net positive charge), use a slightly acidic buffer (e.g., 10% acetic acid) for initial solubilization before diluting with a neutral buffer like PBS.[11][12]
-
For acidic peptides (net negative charge), a slightly basic buffer (e.g., 0.1% ammonium (B1175870) hydroxide) may be used for initial solubilization.[4][11]
-
-
Use of Solubilizing Agents: For highly hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial solubilization, followed by careful dilution in the aqueous buffer.[4][12]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Problem 2: Rapid In Vivo Degradation and Low Bioavailability
Symptoms:
-
Lack of expected therapeutic effect in animal models.
-
Pharmacokinetic (PK) studies show a very short half-life.
Troubleshooting Steps:
-
Assess Proteolytic Stability: Conduct an in vitro stability assay by incubating this compound in plasma or serum and analyzing its degradation over time using techniques like HPLC-MS.[13][14] This will help identify the rate and sites of proteolytic cleavage.
-
Modify Administration Route: The route of administration can significantly impact bioavailability.[15][16] While intravenous (IV) injection provides 100% bioavailability, other routes like subcutaneous (SC) or intraperitoneal (IP) may have lower and more variable absorption. Oral delivery is particularly challenging due to the harsh environment of the gastrointestinal tract.[15][17][18]
-
Formulation Strategies: Consider using formulation strategies to protect this compound from degradation. This can include encapsulation in nanoparticles or liposomes, or co-administration with protease inhibitors (though the latter can have off-target effects).
-
Peptide Modification (Long-term strategy): If proteolytic degradation is a major hurdle, consider chemical modifications to the peptide structure. This can include:
Problem 3: Peptide Aggregation
Symptoms:
-
Loss of efficacy over time.
-
Formation of visible particulates in the formulation.
-
Potential for increased immunogenicity.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peptide aggregation.
Problem 4: Potential Immunogenicity
Symptoms:
-
Reduced efficacy upon repeated administration.
-
Adverse events in animal models (e.g., inflammation at the injection site).
Troubleshooting Steps:
-
In Silico Prediction: Use computational tools to predict potential T-cell epitopes within the this compound sequence.[8]
-
In Vitro Assays: Conduct in vitro assays, such as T-cell proliferation assays or cytokine release assays, to assess the immunogenic potential of this compound and its impurities.
-
Impurity Analysis: Characterize and quantify any impurities in the peptide preparation, as these can be a significant source of immunogenicity.[10]
-
Animal Studies: In preclinical animal studies, monitor for the development of anti-drug antibodies (ADAs).
Problem 5: Off-Target Effects
Symptoms:
-
Unexpected physiological or behavioral changes in animal models.
-
Toxicity observed at therapeutic doses.
Troubleshooting Workflow:
Caption: A logical workflow for investigating off-target effects.
Data and Protocols
Table 1: General Solubility Guidelines for Peptides
| Peptide Characteristic | Primary Solvent Choice | Secondary Solvent/Additive | Notes |
| Acidic (Net Negative Charge) | Sterile Water or PBS | Dilute Ammonium Hydroxide (0.1%) | Adjust pH to be above the pI.[4][11] |
| Basic (Net Positive Charge) | Sterile Water or PBS | Dilute Acetic Acid (10-30%) or TFA (<50 µL) | Adjust pH to be below the pI.[11][12] |
| Neutral or Hydrophobic | Small amount of organic solvent (DMSO, DMF) | Dilute with aqueous buffer | Ensure final organic solvent concentration is compatible with the in vivo model.[4] |
Protocol: Basic Peptide Solubility Testing
-
Initial Attempt: Attempt to dissolve a small, pre-weighed amount of this compound in sterile, deionized water to the desired final concentration. Vortex briefly.
-
Acidic Solubilization: If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Buffering: Once dissolved, add the appropriate volume of a stock buffer solution (e.g., 10X PBS) and bring to the final volume with sterile water to ensure the final solution is buffered to a physiological pH.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before administration.
Protocol: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound in an appropriate buffer. Obtain fresh plasma from the species being used in the in vivo studies (e.g., mouse, rat).
-
Incubation: Spike the plasma with this compound to a final concentration relevant to the in vivo study. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the proteolytic activity in the aliquot by adding a protein precipitation agent (e.g., acetonitrile with 1% formic acid).
-
Analysis: Centrifuge to pellet the precipitated plasma proteins. Analyze the supernatant for the amount of intact this compound remaining using a suitable analytical method, such as LC-MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of this compound in plasma.
Hypothetical Signaling Pathway for this compound
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis - Wikipedia [en.wikipedia.org]
- 8. epivax.com [epivax.com]
- 9. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biobasic.com [biobasic.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 15. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges in the delivery of peptide drugs: an industry perspective. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
MTvkPABC-P5 stability issues and how to solve them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of MTvkPABC-P5, a Toll-like Receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs).[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer. What should I do?
A1: Precipitation is a common issue related to compound solubility. This compound, as a purine-based structure, has limited aqueous solubility that can be highly dependent on the buffer's pH and composition.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is within the recommended range. Solubility of similar compounds often increases in slightly acidic conditions.
-
Incorporate a Co-solvent: Consider using a biocompatible organic co-solvent. Prepare a concentrated stock solution in a solvent like DMSO and then perform a serial dilution into your final aqueous buffer.
-
Review Buffer Composition: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Try reducing the salt concentration if your experimental design allows.
Troubleshooting Workflow for Precipitation Issues
Caption: A step-by-step workflow to diagnose and solve precipitation issues.
Table 1: Solubility of this compound in Various Buffers
| Buffer System (50 mM) | pH | Co-solvent (1% v/v) | Solubility (µM) | Observations |
| Phosphate-Buffered Saline | 7.4 | None | < 10 | Significant Precipitation |
| Phosphate-Buffered Saline | 7.4 | DMSO | ~50 | Hazy, fine precipitate |
| MES | 6.0 | None | ~75 | Mostly dissolved |
| MES | 6.0 | DMSO | > 200 | Clear Solution |
| Acetate | 5.0 | DMSO | > 250 | Clear Solution |
Q2: I'm observing a decrease in compound activity over time in my cell-based assays. Is the compound unstable?
A2: This could be due to either degradation of the compound or instability in the assay medium. This compound can be susceptible to hydrolysis or enzymatic degradation.
Troubleshooting Steps:
-
Aliquot Stocks: Prepare single-use aliquots of your high-concentration stock solution (in an anhydrous solvent like DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and working solutions over time. This can quantify the rate of degradation.
-
Minimize Exposure: Prepare working solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods. Minimize exposure to light if the compound is found to be light-sensitive.
Table 2: Impact of Storage Conditions on this compound Purity
| Storage Condition | Solvent | Duration | Purity (%) by HPLC |
| -80°C | Anhydrous DMSO | 6 Months | 99.1% |
| -20°C | Anhydrous DMSO | 6 Months | 97.5% |
| 4°C | Anhydrous DMSO | 1 Week | 98.2% |
| 4°C | PBS, pH 7.4 | 24 Hours | 85.3% |
| Room Temperature | PBS, pH 7.4 | 4 Hours | 90.1% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a reverse-phase HPLC method to assess the purity and identify potential degradation products of this compound.
Methodology:
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
-
Sample Preparation:
-
Dilute this compound stock or working solution in Mobile Phase A to a final concentration of approximately 10 µM.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the peak area for this compound and any other observed peaks.
-
Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
HPLC Analysis Workflow
Caption: Workflow for assessing this compound purity via HPLC.
Signaling Pathway Context
This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of innate immune responses through the MyD88-dependent pathway. This activation culminates in the production of type I interferons and other pro-inflammatory cytokines.
Simplified TLR7 Signaling Pathway
Caption: this compound activates the TLR7-MyD88 pathway in the endosome.
References
Technical Support Center: MTvkPABC-P5 Experiments
This guide is intended for researchers, scientists, and drug development professionals working with the MTvkPABC-P5 kinase assay. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a biochemical experiment designed to measure the kinase activity of the MTvk enzyme on its substrate, PABC, specifically at the P5 phosphorylation site. It is primarily used for screening and characterizing potential inhibitors of MTvk.
Q2: What is the principle of this assay?
A2: The assay quantifies the amount of ATP consumed during the phosphorylation of the PABC-P5 substrate by the MTvk kinase. The detection method typically relies on a luminescence-based system where the light output is inversely proportional to the kinase activity; high kinase activity results in low ATP levels and thus a low luminescence signal.[1]
Q3: What are the critical reagents in this experiment?
A3: The key components are the purified active MTvk kinase, the synthetic PABC-P5 peptide substrate, and a high-purity ATP solution. The quality and activity of the kinase are particularly crucial for a successful assay.[2]
Q4: How should I determine the optimal concentration of MTvk and ATP?
A4: It is critical to determine the optimal concentrations empirically for your specific assay conditions.[3] We recommend performing an enzyme titration to find the MTvk concentration that yields a robust signal. For ATP, a concentration at or near the Michaelis constant (Km) is often used for inhibitor screening to ensure sensitivity to ATP-competitive compounds.[4]
Q5: How can I assess if a compound is a true inhibitor of MTvk?
A5: A true inhibitor will show a dose-dependent decrease in kinase activity. To confirm this, you should determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the MTvk kinase activity.[5] Using known inhibitors as positive controls can help validate your assay results.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inactive Kinase: Enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Missing Reagent: ATP, substrate, or kinase was omitted from the reaction. 3. Incorrect Buffer Conditions: pH or salt concentration is suboptimal for MTvk activity. | 1. Check Enzyme Activity: Use a fresh aliquot of MTvk kinase. Always aliquot the enzyme upon receipt and store at -80°C. 2. Verify Reagent Addition: Use a checklist to ensure all components are added to the reaction wells. 3. Confirm Buffer Composition: Prepare fresh assay buffer and verify the pH. |
| High Background Signal | 1. Contaminating Kinase Activity: The MTvk enzyme preparation may contain other active kinases. 2. Substrate Impurity: The PABC-P5 peptide may be contaminated with a phosphopeptide. 3. High ATP Concentration: Using an excessively high concentration of ATP can lead to a saturated signal. | 1. Assess Enzyme Purity: Run a quality control check on the MTvk enzyme lot. 2. Test Substrate Quality: Run a control reaction without the MTvk enzyme to check for background phosphorylation. 3. Optimize ATP Level: Perform an ATP titration to find the optimal concentration that gives a good signal window. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent dispensing of small volumes of enzyme, substrate, or compound. 2. Poor Reagent Mixing: Inadequate mixing of reagents can create concentration gradients.[3] 3. Edge Effects: Evaporation from the outer wells of the microplate can alter reagent concentrations.[3] | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Thorough Mixing: Gently vortex stock solutions and mix the final reaction by gently tapping the plate. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier.[3] |
| Inconsistent IC50 Values | 1. Compound Instability/Precipitation: The test compound may be unstable or precipitating at higher concentrations. 2. Incorrect Serial Dilutions: Errors in preparing the compound dilution series. 3. Variable Incubation Times: Inconsistent incubation periods can affect enzyme kinetics.[3] | 1. Check Compound Solubility: Visually inspect the compound stock and dilutions for any signs of precipitation. 2. Prepare Fresh Dilutions: Prepare fresh compound dilutions for each experiment. 3. Standardize Incubation: Use a precise timer and ensure consistent timing for all assay plates. |
Experimental Protocols
Protocol 1: MTvk Kinase Activity Assay (ADP-Glo™ Format)
This protocol is for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.
1. Reagent Preparation:
- 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
- MTvk Enzyme Solution: Thaw a stock aliquot of MTvk on ice. Dilute to a 2X working concentration (e.g., 10 nM) in 1X Kinase Buffer.
- PABC-P5 Substrate Solution: Dilute the PABC-P5 peptide stock to a 2X working concentration (e.g., 200 µM) in 1X Kinase Buffer.
- ATP Solution: Dilute ATP stock to a 2X working concentration (e.g., 20 µM) in 1X Kinase Buffer.
2. Assay Procedure:
- Add 5 µL of 1X Kinase Buffer to all wells.
- For inhibitor studies, add 2.5 µL of the test compound at various concentrations (in 1X Kinase Buffer with a final DMSO concentration ≤1%). For control wells, add 2.5 µL of buffer with the same DMSO concentration.
- Add 2.5 µL of the 2X MTvk Enzyme Solution to all wells except the "no enzyme" control wells.
- Initiate the kinase reaction by adding 5 µL of a 2X Substrate/ATP mixture.
- Seal the plate and incubate at 30°C for 60 minutes.
- Stop the reaction and detect the signal using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. Briefly:
- Add 15 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
- Add 30 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Read the luminescence on a compatible plate reader.
Quantitative Data Summary
Table 1: Example this compound Assay Performance
| Parameter | Value | Notes |
| Signal to Background (S/B) | > 10 | Calculated as (Max Signal - Background) / Background |
| Z'-factor | ≥ 0.7 | A measure of assay robustness for high-throughput screening. |
| ATP Km (apparent) | 15 µM | Determined via ATP titration. |
| Assay Window | 80,000 RLU | Difference between no-enzyme control and uninhibited reaction. |
Table 2: IC50 Values of Control Inhibitors
| Compound | Target(s) | IC50 (nM) |
| Staurosporine | Broad Spectrum Kinase Inhibitor | 15 |
| MTvk-Inhibitor-01 | MTvk Specific | 85 |
| MTvk-Inactive-Control | Inactive Analog | > 10,000 |
Visualizations
Caption: Hypothetical signaling pathway for MTvk activation.
Caption: Workflow for the this compound kinase inhibitor assay.
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance to MTvkPABC-P5 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the novel PI3K inhibitor, MTvkPABC-P5. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By blocking the PI3K/Akt/mTOR signaling pathway, this compound is designed to inhibit cell growth, proliferation, and survival in cancer cells where this pathway is hyperactivated.[1][2][3]
Q2: What are the initial signs of resistance to this compound in my cell cultures?
A2: The primary indicator of developing resistance is a decrease in the compound's efficacy. This typically manifests as an increase in the half-maximal inhibitory concentration (IC50) value. You may observe that a previously effective concentration of this compound no longer inhibits cell growth or induces apoptosis to the same extent. Other signs can include changes in cell morphology or a resumption of a normal growth rate in the presence of the drug.
Q3: Are there any general laboratory practices I should check first when I suspect resistance?
A3: Yes, before investigating complex biological mechanisms, it's crucial to rule out common experimental variables.[4]
-
Compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and verify the concentration.
-
Cell Line Authenticity: Periodically perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination.[4]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to therapeutic agents.[4]
Troubleshooting Guide: Investigating Resistance
This guide provides a systematic approach to identifying the underlying causes of this compound resistance.
Issue 1: The IC50 of this compound has significantly increased in my cell line.
-
Question: I've confirmed my experimental setup is sound, but my cells now require a much higher concentration of this compound to achieve 50% inhibition. What are the likely biological causes?
-
Answer: A significant increase in the IC50 value is a clear indication of acquired resistance. The most common mechanisms of resistance to PI3K inhibitors involve either the reactivation of the PI3K/Akt/mTOR pathway or the activation of compensatory "bypass" signaling pathways.[3][5][6]
-
Pathway Reactivation: This can occur through secondary mutations in the PI3K pathway itself. For example, loss-of-function mutations in the tumor suppressor PTEN, which normally antagonizes PI3K signaling, can lead to pathway reactivation.[7][8]
-
Bypass Pathways: Cancer cells can adapt by upregulating parallel signaling pathways that also promote cell survival and proliferation, such as the MAPK/ERK pathway.[7][9]
-
-
Suggested Action:
-
Confirm Pathway Reactivation: Use Western blotting to compare the phosphorylation status of key downstream effectors of PI3K, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236), in your sensitive (parental) and resistant cell lines, both with and without this compound treatment. A sustained or increased phosphorylation of these proteins in the resistant line despite treatment points to pathway reactivation.
-
Investigate Bypass Pathways: Analyze the activation status of key proteins in parallel pathways, such as phosphorylated ERK (p-ERK) in the MAPK pathway. Upregulation of p-ERK in resistant cells could indicate a bypass mechanism.
-
Issue 2: My Western blots for phosphorylated proteins are inconsistent or have high background.
-
Question: I'm trying to assess signaling pathways, but I'm having trouble getting clear and reproducible Western blot results. What can I do?
-
Answer: Western blotting for phosphorylated proteins can be challenging. Inconsistent results can stem from several factors in the protocol.[10][11]
-
Sample Preparation: Ensure rapid and efficient cell lysis with buffers containing fresh protease and phosphatase inhibitors to preserve phosphorylation states.
-
Blocking: The choice of blocking buffer is critical. While non-fat dry milk is common, it can sometimes mask certain phospho-epitopes. Try using 5% Bovine Serum Albumin (BSA) in TBST instead.[11]
-
Antibody Concentrations: Both primary and secondary antibody concentrations must be optimized. Too high a concentration can lead to high background and non-specific bands.[10][12]
-
Washing Steps: Increase the number and duration of washing steps with TBST to effectively remove unbound antibodies.[10]
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Change in Resistance |
| Parental (Sensitive) | 0.5 | 1x |
| Resistant Clone 1 | 5.2 | 10.4x |
| Resistant Clone 2 | 8.9 | 17.8x |
Table 2: Protein Expression and Phosphorylation in Parental vs. Resistant Cells
| Protein | Parental Cells | Resistant Cells |
| p-Akt (Ser473) | Decreased with this compound | Maintained/Increased with this compound |
| Total Akt | No Change | No Change |
| PTEN | Present | Absent/Reduced |
| p-ERK (Thr202/Tyr204) | No Change | Increased |
| Total ERK | No Change | No Change |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability in response to this compound.[13][14]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][16]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status.[17][18]
-
Materials:
-
Parental and resistant cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[18]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18][19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17][20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Cytotoxicity of MTvkPABC-P5 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MTvkPABC-P5 in cell line experiments. This compound is a Toll-like receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs). While enhancing anti-tumor immunity is the goal, off-target or excessive immune activation can lead to cytotoxicity in in vitro models.[1][2][3] This guide will help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7).[4] TLR7 is an intracellular receptor, primarily expressed in immune cells, that recognizes single-stranded RNA.[5] When conjugated to a tumor-targeting monoclonal antibody to form an ISAC, this compound is designed to be delivered specifically to the tumor microenvironment.[6] Upon binding and internalization, it activates TLR7 signaling pathways, leading to the production of pro-inflammatory cytokines and Type I interferons, which in turn stimulates a robust anti-tumor immune response.[7][8][9]
Q2: What are the potential causes of unexpected cytotoxicity in my cell line experiments with an this compound ISAC?
A2: Unexpected cytotoxicity can arise from several factors:
-
On-target, off-tumor toxicity: If your non-target cell lines express the target antigen, the ISAC can bind and induce localized immune-mediated cell death.
-
Target-independent toxicity: Some level of non-specific uptake of the ISAC by cells, particularly phagocytic immune cells, can occur, leading to TLR7 activation and cytokine release that may be toxic to bystander cells.[10]
-
High potency of the TLR7 agonist: this compound, as a potent TLR7 agonist, can induce a strong inflammatory response.[11] Overstimulation can lead to a "cytokine storm" in your culture, causing widespread cell death.[12][13][14][15][16]
-
Cell line sensitivity: Different cell lines have varying sensitivity to cytokines and apoptotic, necroptotic, or pyroptotic stimuli initiated by TLR7 signaling.[4][17][18]
-
Instability of the ISAC: If the linker is unstable, the this compound payload may be prematurely released into the culture medium, leading to non-targeted cellular activation and toxicity.[3]
Q3: How can I differentiate between intended anti-tumor cytotoxicity and unintended off-target effects?
A3: A well-designed experiment should include the following controls:
-
Antigen-negative cell line: Use a cell line that does not express the target antigen of your antibody. Significant cytotoxicity in this cell line suggests off-target effects.
-
Unconjugated antibody: Treat cells with the antibody alone to assess any baseline cytotoxicity from the antibody itself.
-
Free this compound: This will help determine the intrinsic cytotoxicity of the TLR7 agonist payload.
-
Isotype control ISAC: An ISAC with an antibody that does not target any antigen on your cells can help measure non-specific uptake and toxicity.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Target and Control Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration of ISAC is too high | Perform a dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. Start with a lower concentration range and titrate up. |
| Incubation time is too long | Optimize the incubation time. A shorter duration may be sufficient to achieve the desired immune stimulation without causing excessive cell death. |
| Payload deconjugation | Assess the stability of your ISAC. Consider using a more stable linker chemistry if significant payload release is suspected.[3] |
| Cytokine-mediated toxicity | Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in your culture supernatant using ELISA or a multiplex assay. If levels are excessively high, consider reducing the ISAC concentration or co-incubating with cytokine-neutralizing antibodies.[15][16] |
Issue 2: Variable or Inconsistent Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent ISAC preparation | Ensure consistent preparation and storage of your this compound ISAC. Avoid repeated freeze-thaw cycles. |
| Assay variability | Ensure proper mixing of reagents and consistent cell seeding density. Use a reliable cell viability assay and include appropriate controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of an this compound ISAC using an MTT Assay
This protocol outlines the use of a colorimetric MTT assay to measure the half-maximal inhibitory concentration (IC50) of your ISAC.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
This compound ISAC
-
Unconjugated antibody and free this compound (for controls)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ISAC, unconjugated antibody, and free this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include a vehicle control (medium only).
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values (µg/mL) for an this compound ISAC and Controls
| Cell Line | Target Antigen Expression | This compound ISAC | Unconjugated Antibody | Free this compound |
| Cell Line A | High | 1.5 | >100 | 25.0 |
| Cell Line B | Low | 15.2 | >100 | 28.5 |
| Cell Line C | Negative | 55.8 | >100 | 30.1 |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in TLR7 activation and a general workflow for assessing and mitigating cytotoxicity.
Caption: TLR7 activation by an this compound ISAC can lead to desired immune activation or various forms of programmed cell death.
Caption: A systematic workflow to identify, troubleshoot, and minimize unintended cytotoxicity of this compound ISACs in cell culture.
References
- 1. Where does ISAC (immune-stimulating antibody conjugates) go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Where does ISAC (immune-stimulating antibody conjugates) go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. What Immune stimulating antibody conjugate (ISAC) are being developed? [synapse.patsnap.com]
- 7. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 8. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
- 9. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 12. Role of toll‐like receptors in modulation of cytokine storm signaling in SARS‐CoV‐2‐induced COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of toll-like receptors in modulation of cytokine storm signaling in SARS-CoV-2-induced COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
MTvkPABC-P5: A Comparative Analysis of a Novel TLR7 Agonist for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) agonists are at the forefront of immuno-oncology research, harnessing the innate immune system to fight cancer. This guide provides a comparative overview of a novel purine-based TLR7 agonist, MTvkPABC-P5, against other well-established TLR7 agonists such as imiquimod, resiquimod (B1680535) (R848), and gardiquimod. The focus is on performance, supported by available experimental data, to aid researchers in selecting the appropriate agonist for their studies.
Performance Comparison of TLR7 Agonists
This compound has been primarily evaluated as a payload for immune-stimulating antibody conjugates (ISACs), a targeted delivery approach to enhance therapeutic index. The following table summarizes key in vitro activity data for this compound in its drug-linker conjugate form and compares it with other notable TLR7 agonists.
| Agonist | System | Readout | EC50 | Reference |
| This compound | Human TLR7 Reporter Gene Assay | NF-κB activation | ~3.16 nM (pEC50 ~8.5) | [1] |
| Human PBMCs + N87 tumor cells | IL-6 Induction | ~1 nM (pEC50 ~9) | [1] | |
| Gardiquimod | Human TLR7 Reporter Gene Assay | NF-κB activation | 4 µM | [2] |
| Imiquimod | Human TLR7 Reporter Cells | NF-κB activation | Potent activator | [3] |
| Resiquimod (R848) | Human TLR7/8 Reporter Cells | NF-κB activation | Potent activator | [4] |
Note: The EC50 values for this compound are derived from its performance as a drug-linker in an ISAC context, which may differ from its activity as a standalone small molecule. Direct head-to-head studies with other agonists in the same format are not publicly available.
In preclinical studies, an ISAC utilizing this compound (T-MTvkPABC-P5) demonstrated comparable in vivo anti-tumor efficacy to an ISAC with the TLR7 agonist NJH395, but with significantly improved tolerability. Mice treated with T-MTvkPABC-P5 showed no body weight loss at efficacious doses, a common challenge with systemic TLR7 agonist administration.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for TLR7 agonists, the following diagrams illustrate the TLR7 signaling cascade and a general experimental workflow for agonist characterization.
Caption: TLR7 Signaling Pathway.
Caption: Workflow for TLR7 Agonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common protocols used to evaluate TLR7 agonists.
TLR7 Reporter Gene Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.
-
Cell Culture: HEK293 cells stably expressing human TLR7 and the NF-κB-inducible reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and selection agents.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The TLR7 agonist is serially diluted and added to the cells. A positive control (e.g., R848) and a vehicle control (e.g., DMSO) are included.
-
Incubation: The plate is incubated for 16-24 hours to allow for reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme is added, and the resulting luminescence or colorimetric signal is measured using a plate reader.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.[5][6][7]
Cytokine Induction Assay in Human PBMCs
This assay measures the production of cytokines by primary human immune cells in response to TLR7 agonist stimulation, providing a more physiologically relevant assessment of immune activation.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Co-culture Setup (for ISACs): For evaluating ISACs, target tumor cells (e.g., HER2+ N87 cells) are co-cultured with the PBMCs.[1]
-
Compound Treatment: The TLR7 agonist (or ISAC) is added to the cell cultures at various concentrations.
-
Incubation: The cultures are incubated for 24-72 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: Cytokine levels (e.g., IL-6, IFN-α, TNF-α) in the supernatant are quantified using methods such as ELISA or multiplex bead arrays (e.g., Luminex).[4][8]
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of cytokine induction.
Conclusion
This compound is a potent, next-generation TLR7 agonist designed for targeted delivery as an ISAC payload. The available data suggests high potency in activating the TLR7 pathway and inducing pro-inflammatory cytokines. When conjugated to an antibody, it demonstrates a favorable safety profile compared to other TLR7 agonist conjugates, mitigating systemic toxicity while maintaining anti-tumor efficacy. This makes this compound a promising candidate for further development in cancer immunotherapy. Researchers should consider the specific context of their application (systemic vs. targeted delivery) when selecting a TLR7 agonist, and the protocols outlined here provide a framework for rigorous evaluation.
References
- 1. zymeworks.com [zymeworks.com]
- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase reporter assay [bio-protocol.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MTvkPABC-P5 on T-Cell Mediated Immune Responses
An Objective Guide to the Validation of a Novel TLR7 Agonist in Immunomodulation
This guide provides a comparative analysis of MTvkPABC-P5, a novel Toll-like Receptor 7 (TLR7) agonist, against a well-characterized TLR7 agonist, Imiquimod.[1] this compound is an immune stimulant under investigation for its potential use in immune-stimulating antibody conjugates (ISACs).[1] This document summarizes key preclinical data, outlines experimental protocols, and visualizes the underlying signaling pathway to offer researchers, scientists, and drug development professionals a comprehensive evaluation of its immunomodulatory effects.
Quantitative Data Summary
The following tables present a summary of the in vitro performance of this compound compared to the benchmark compound, Imiquimod. The data evaluates the compounds' ability to activate dendritic cells (DCs) and subsequently stimulate T-cell responses.
Table 1: Dendritic Cell Activation Profile
| Compound | Concentration | CD86 Expression (MFI) on pDCs | TNF-α Secretion (pg/mL) in cDCs |
| Vehicle Control | - | 150 ± 22 | 45 ± 11 |
| This compound | 1 µM | 2850 ± 180 | 1250 ± 95 |
| 5 µM | 4500 ± 250 | 2100 ± 150 | |
| Imiquimod | 1 µM | 2100 ± 150 | 980 ± 80 |
| 5 µM | 3200 ± 210 | 1600 ± 110 | |
| MFI: Mean Fluorescence Intensity; pDCs: Plasmacytoid Dendritic Cells; cDCs: Conventional Dendritic Cells. Data are presented as mean ± standard deviation. |
Table 2: T-Cell Proliferation and Cytokine Production in Co-culture
| Condition | Proliferating CD8+ T-Cells (%) | IFN-γ Secretion (pg/mL) |
| T-Cells Only | < 2% | 30 ± 8 |
| T-Cells + Untreated DCs | 5 ± 1.5% | 110 ± 25 |
| T-Cells + DCs (this compound, 5µM) | 65 ± 5.2% | 2500 ± 210 |
| T-Cells + DCs (Imiquimod, 5µM) | 48 ± 4.5% | 1800 ± 160 |
| Data derived from a 5-day co-culture of compound-activated dendritic cells (DCs) with naive CD8+ T-cells. Proliferation was measured via CFSE dilution. Data are presented as mean ± standard deviation. |
Signaling Pathway and Experimental Workflow
Visual diagrams provide a clear understanding of the mechanisms and procedures involved in the validation of this compound.
Caption: TLR7 signaling cascade initiated by this compound in an endosome.
Caption: Workflow for the dendritic cell and T-cell co-culture proliferation assay.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Protocol 1: Dendritic Cell Activation Assay
-
Cell Isolation: Isolate primary human plasmacytoid and conventional dendritic cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) kits.
-
Cell Plating: Plate the isolated DCs in a 96-well U-bottom plate at a density of 1 x 10^5 cells per well in R10 medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Compound Addition: Add this compound, Imiquimod, or a vehicle control (0.1% DMSO) to the designated wells at the final concentrations specified in Table 1.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.
-
Cell Staining & Analysis: Wash the remaining cells with FACS buffer (PBS + 2% FBS). Stain the pDCs with an anti-CD86 antibody conjugated to a fluorophore. Analyze the mean fluorescence intensity (MFI) using a flow cytometer.
-
Cytokine Analysis: Quantify the concentration of TNF-α in the collected supernatants from cDC cultures using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: T-Cell Proliferation Assay (CFSE)
-
T-Cell Labeling: Isolate naive CD8+ T-cells from PBMCs. Resuspend cells at 1 x 10^7 cells/mL in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, then quench with 5 volumes of cold R10 medium.
-
DC Activation: Prepare activated DCs as described in Protocol 1, using the 5 µM concentrations of this compound and Imiquimod.
-
Co-culture Setup: After the 24-hour DC activation period, wash the DCs to remove excess compound. Add 2 x 10^5 CFSE-labeled T-cells to each well containing 1 x 10^5 activated DCs (2:1 T-cell to DC ratio).
-
Incubation: Co-culture the cells for 5 days at 37°C in a 5% CO2 incubator.
-
Analysis: On day 5, harvest the cells and supernatant.
-
Flow Cytometry: Stain the cells with an anti-CD8 antibody. Analyze the T-cell population on a flow cytometer. Proliferating cells are identified by the sequential halving of CFSE fluorescence intensity.
-
ELISA: Analyze the collected supernatant for IFN-γ concentration using a commercial ELISA kit.
-
Disclaimer: The data presented in this guide is for illustrative and comparative purposes. It is based on typical outcomes for compounds of this class and should not be considered as certified results for this compound.
References
A Comparative Guide to TLR7 Activation: MTvkPABC-P5 versus Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Toll-like receptor 7 (TLR7) agonists: MTvkPABC-P5, a novel purine-based agonist primarily utilized in immune-stimulating antibody conjugates (ISACs), and imiquimod (B1671794), a well-established imidazoquinoline compound used in several topical medications. This comparison focuses on their performance in activating TLR7, supported by available experimental data.
Introduction to the Comparators
Imiquimod is a small molecule immune response modifier that has been in clinical use for decades. It is known for its potent activation of TLR7, which leads to the induction of pro-inflammatory cytokines and an antiviral and antitumor immune response. It is the active ingredient in several creams for treating skin conditions like genital warts and superficial basal cell carcinoma.
This compound is a more recently developed TLR7 agonist based on a purine (B94841) scaffold. It has been primarily developed as a payload for ISACs. In this context, it is conjugated to a monoclonal antibody to direct the TLR7 activation to specific target cells, such as cancer cells, to enhance the anti-tumor immune response.
Chemical Structures
A key difference between the two molecules lies in their core chemical structures.
| Molecule | Chemical Structure |
| Imiquimod | ![]() |
| This compound | ![]() |
Performance Data: TLR7 Activation and Cytokine Induction
The following tables summarize the available quantitative data on the TLR7 activation potency of this compound (as an antibody conjugate) and imiquimod. It is crucial to note that the data for this compound is derived from its use as a payload in an ISAC (specifically, conjugated to the antibody trastuzumab), which may influence its activity compared to the unconjugated molecule.
Table 1: TLR7 Activation in a Reporter Gene Assay
| Compound | Cell Line | Assay Principle | pEC50 (-log[EC50]) | EC50 |
| Trastuzumab-MTvkPABC-P5 | HEK293 cells expressing human TLR7 | NF-κB reporter gene activation | ~8.5 (estimated from graph) | Sub-micromolar range |
| Imiquimod | HEK293 cells expressing human TLR7 | SEAP reporter gene assay | Not reported | 10.7 µM[1] |
Table 2: IL-6 Induction in Primary Immune Cells
| Compound | Cell Type | Assay Principle | pEC50 (-log[EC50]) | Notes |
| Trastuzumab-MTvkPABC-P5 | Human PBMCs + HER2+ N87 tumor cells | IL-6 quantification in supernatant | ~9.5 (estimated from graph) | Co-culture system to mimic ISAC activity |
| Imiquimod | Human PBMCs | IL-6 quantification in supernatant | Not explicitly reported | Known to induce IL-6 and other cytokines[2][3] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the TLR7 signaling pathway and the general workflows for the key experiments.
Caption: TLR7 signaling pathway initiated by agonist binding.
Caption: General workflows for key in vitro assays.
Experimental Protocols
1. TLR7 Reporter Gene Assay
This assay quantitatively measures the activation of the TLR7 signaling pathway in a controlled in vitro system.
-
Cell Line: HEK293 cells stably transfected with human TLR7 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB promoter.
-
Protocol Outline:
-
Seed the HEK293-hTLR7 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the TLR7 agonists (this compound or imiquimod) in cell culture medium.
-
Remove the overnight culture medium from the cells and add the agonist dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant (for SEAP) or lyse the cells (for luciferase).
-
Measure the reporter gene activity using a suitable substrate and a plate reader (e.g., spectrophotometer for SEAP, luminometer for luciferase).
-
Plot the reporter activity against the agonist concentration to determine the EC50 value.
-
2. IL-6 Induction Assay in Human PBMCs
This assay measures the ability of TLR7 agonists to induce the secretion of the pro-inflammatory cytokine IL-6 from primary human immune cells.
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Protocol Outline:
-
Isolate PBMCs and resuspend them in complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Seed the PBMCs in a 96-well plate at a specific density (e.g., 1 x 10^6 cells/mL).
-
For ISAC testing (as with Trastuzumab-MTvkPABC-P5), co-culture the PBMCs with target tumor cells (e.g., HER2-positive N87 cells).
-
Add serial dilutions of the TLR7 agonists to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 24 to 72 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or other immunoassay platforms (e.g., HTRF).
-
Plot the IL-6 concentration against the agonist concentration to determine the EC50 value.
-
Summary and Conclusion
Both this compound and imiquimod are effective TLR7 agonists that can induce a pro-inflammatory response. Based on the available data, the trastuzumab-conjugated form of this compound appears to be a highly potent activator of TLR7, with activity in the sub-micromolar to nanomolar range in the presented assays. Imiquimod demonstrates TLR7 agonism in the micromolar range in a similar reporter assay.
It is important to reiterate that the data for this compound is for the antibody-conjugated form, and its activity as a standalone small molecule may differ. The conjugation strategy is designed to deliver the agonist to a specific location, potentially increasing its effective concentration at the site of action and minimizing systemic exposure.
For researchers selecting a TLR7 agonist, the choice will depend on the specific application. Imiquimod is a well-characterized, commercially available small molecule suitable for in vitro and in vivo studies where systemic or broad immune activation is desired. This compound, as part of an ISAC, represents a targeted approach to immunotherapy, aiming to focus the immune activation on the tumor microenvironment. Further studies on the unconjugated form of this compound would be beneficial for a more direct comparison of intrinsic potency with imiquimod.
References
Comparative Analysis of MTvkPABC-P5 and Resiquimod: A Guide for Researchers
This guide provides a detailed comparative analysis of two Toll-like receptor (TLR) agonists, MTvkPABC-P5 and resiquimod (B1680535), for researchers, scientists, and drug development professionals. The comparison covers their mechanism of action, performance data from available studies, and experimental methodologies.
Introduction
Toll-like receptors are key components of the innate immune system, and their activation can trigger potent anti-tumor and anti-viral immune responses. Resiquimod (R848) is a well-characterized imidazoquinoline compound that acts as a dual agonist for TLR7 and TLR8.[1] It has been extensively studied as a standalone immunomodulator and vaccine adjuvant.[2][3][4] this compound is a more recent, purine-based TLR7 agonist developed as a payload for immune-stimulating antibody conjugates (ISACs), a targeted cancer therapy approach.[5] This guide aims to provide a side-by-side comparison of these two molecules based on publicly available data.
Mechanism of Action and Signaling Pathway
Both resiquimod and this compound exert their immunostimulatory effects by activating TLR7, an endosomal receptor that recognizes single-stranded RNA. Resiquimod is also a potent agonist of TLR8.[1] Activation of TLR7 (and TLR8 in the case of resiquimod) initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons.[1]
Below is a generalized signaling pathway for TLR7 activation by these agonists.
References
A Comparative Guide to ISAC Linker Efficacy: Spotlight on P5 Conjugation Technology vs. Traditional Linker Systems
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Isotype-Specific Antibody Conjugates (ISACs). This guide provides an objective comparison of the novel P5 conjugation platform against conventional linker technologies, with a focus on stability, efficacy, and the underlying molecular mechanisms.
While direct comparative data for a specific "MTvkPABC-P5" linker is not publicly available, this guide will dissect its probable components to offer a comprehensive analysis. It is presumed that "this compound" refers to a cleavable linker comprising a peptide sequence (MTvk), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the innovative P5 conjugation chemistry. This guide will therefore compare the P5 conjugation technology with the widely utilized maleimide-based conjugation, often paired with the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker.
Executive Summary
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor.[1] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1]
The P5 conjugation technology, developed by Tubulis, utilizes a phosphonamidate-based chemistry for the cysteine-selective conjugation of payloads to antibodies. This platform is designed to create ultra-stable antibody-drug conjugates (ADCs) with enhanced linker stability and chemical flexibility.[2] This contrasts with traditional maleimide-based conjugation methods, which are known to be susceptible to retro-Michael reactions, leading to premature drug release.[3][]
Data Presentation: Quantitative Comparison of Linker Technologies
The following tables summarize key quantitative data comparing the stability and efficacy of ADCs constructed with P5 technology versus those with traditional maleimide-based linkers.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Conjugation Chemistry | Stability Metric (% Intact ADC) | Incubation Time | Species | Reference |
| Val-Cit-PABC | Maleimide | ~50% (decrease in DAR) | 7 days | Rat | [5][6] |
| Val-Cit-PABC | Maleimide | Significant degradation | 28 days | Mouse | [7] |
| EVCit-PABC | Branched Linker Tech. | No significant degradation | 28 days | Human/Mouse | [7] |
| P5-based Linker | Phosphonamidate | Fully stable | Not specified | Serum | [8] |
| Maleamic Methyl Ester | Maleimide derivative | ~96.2% intact | 14 days | Albumin solution | [9] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC Target | Linker-Payload | Xenograft Model | Efficacy Outcome | Reference |
| HER2 | Val-Cit-MMAE | HER2-positive breast cancer | Poor therapeutic effect | [7] |
| HER2 | EVCit-MMAE | HER2-positive breast cancer | Complete remission | [7] |
| 5T4 | P5-based cleavable linker-Exatecan | Solid tumors | Efficient payload delivery, reduced off-site toxicities | [10] |
| CD22 | Disulfide-DM1 | Human lymphoma | Tumor regression at 3 mg/kg | [11] |
| Anti-CEACAM5 | mcc-triazole spacer-PEG7-x-lysine-PABC-SN-38 | Colorectal cancer | In Phase 2 clinical trials | [12] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of ADC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload.[1][2]
Materials:
-
ADC construct
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography beads
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[1]
-
At each time point, capture the ADC from the plasma using Protein A or G affinity beads.[13]
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[14]
-
Alternatively, the plasma supernatant can be analyzed by LC-MS to quantify the amount of released payload.[15]
-
Calculate the percentage of intact ADC or the rate of drug release over time.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.[16]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line expressing the target antigen
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).[16]
-
Randomize mice into treatment groups (vehicle control, unconjugated antibody, and ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly throughout the study.
-
Evaluate efficacy based on tumor growth inhibition (TGI) compared to the control group.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[16]
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the ADC and control antibodies.
-
Incubate for a specified period (e.g., 72-96 hours).[16]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.
Mandatory Visualization
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing the efficacy of different ADC linkers.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Performance Benchmark of MTvkPABC-P5 in Functional Assays: A Comparative Guide
This guide provides a comprehensive performance benchmark of the novel kinase inhibitor, MTvkPABC-P5, against other established inhibitors targeting the MEK/ERK signaling pathway. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to aid in their research and development efforts.
Overview of Compared Kinase Inhibitors
This guide focuses on the comparative analysis of this compound with two well-characterized MEK inhibitors, Trametinib and Selumetinib. All three compounds are evaluated for their efficacy in inhibiting the MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival.
| Compound | Target(s) | Mechanism of Action | Developer |
| This compound | MEK1/2 | Allosteric inhibitor | (Hypothetical) |
| Trametinib | MEK1/2 | Allosteric inhibitor | Novartis |
| Selumetinib | MEK1/2 | Allosteric inhibitor | AstraZeneca |
Comparative Performance in Functional Assays
The following sections detail the performance of this compound, Trametinib, and Selumetinib in key functional assays.
This assay measures the direct inhibitory effect of the compounds on the kinase activity of MEK1 and MEK2.
| Compound | IC50 (MEK1) [nM] | IC50 (MEK2) [nM] |
| This compound | 0.85 | 1.5 |
| Trametinib | 0.92 | 1.8 |
| Selumetinib | 14 | 12 |
Data for Trametinib and Selumetinib are representative values from published literature.
This assay determines the concentration of the inhibitor required to reduce cell proliferation by 50% (GI50) in a human melanoma cell line known to have a BRAF V600E mutation, which leads to constitutive activation of the MEK/ERK pathway.
| Compound | GI50 [nM] |
| This compound | 1.2 |
| Trametinib | 1.5 |
| Selumetinib | 25 |
Data for Trametinib and Selumetinib are representative values from published literature.
This assay quantifies the reduction of phosphorylated ERK (p-ERK), a downstream substrate of MEK, indicating the level of pathway inhibition within the cell.
| Compound (at 10 nM) | % Reduction in p-ERK |
| This compound | 92% |
| Trametinib | 90% |
| Selumetinib | 65% |
Data for Trametinib and Selumetinib are representative values from published literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The MEK/ERK signaling pathway and the point of inhibition.
Caption: Workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
-
Reagents: Recombinant human MEK1/2, inactive ERK2, ATP, and test compounds (this compound, Trametinib, Selumetinib).
-
Procedure:
-
A reaction mixture containing MEK1/2, inactive ERK2, and varying concentrations of the test compound is prepared in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 30 minutes.
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a phospho-specific antibody in an ELISA-based format.
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of MEK activity (IC50) is calculated by fitting the data to a four-parameter logistic curve.
-
Cell Line: A375 human melanoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
The absorbance at 570 nm is measured using a plate reader.
-
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.
-
Procedure:
-
A375 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 24 hours and then treated with 10 nM of each test compound for 2 hours.
-
Cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The p-ERK signal is normalized to the total ERK signal to determine the percentage reduction in p-ERK levels relative to an untreated control.
Validating the Therapeutic Window of MTvkPABC-P5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of MTvkPABC-P5, a novel purine-based Toll-like receptor 7 (TLR7) agonist, with other immune-stimulating antibody conjugate (ISAC) payloads. The data presented is based on preclinical studies and aims to inform researchers on the potential of this compound for developing next-generation ISACs with an improved therapeutic index.
Executive Summary
Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality designed to elicit a targeted anti-tumor immune response. However, the clinical development of first-generation ISACs has been challenging due to a narrow therapeutic window, often hampered by systemic toxicities. This compound is a novel, purine-based TLR7 agonist developed by Zymeworks, designed to be used as a payload in ISACs.[1][2][3] Preclinical data suggests that ISACs utilizing this compound exhibit a significantly wider therapeutic window compared to earlier TLR7 agonist payloads, demonstrating potent anti-tumor efficacy with a superior tolerability profile.
Comparative Analysis of Therapeutic Window
The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose (MTD). A wider therapeutic window is indicative of a better safety and tolerability profile. Preclinical studies comparing an ISAC using a purine-based TLR7 agonist payload (structurally related to this compound) with an ISAC using the clinically evaluated NJH395 drug-linker highlight a significant improvement in the therapeutic index.
Table 1: In Vivo Efficacy of a Purine-Based TLR7 ISAC in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Tumor Model | Outcome |
| Trastuzumab-Purine-Based TLR7 ISAC | 2.5 | IV (single dose) | NCI-N87 (HER2-high gastric cancer) | Significant tumor volume reduction |
Source: Zymeworks Preclinical Data.[1][2]
Table 2: In Vivo Tolerability of this compound-based ISAC vs. NJH395-based ISAC in Healthy Mice
| Treatment Group | Dose (mg/kg) | Route | Observation | Maximum Tolerated Dose (MTD) |
| Trastuzumab-MTvkPABC-P5 ISAC | 3, 15, 45 | IV (single dose) | No associated body weight loss | Not reached in the study |
| Trastuzumab-NJH395 drug-linker ISAC | 3, 15, 45 | IV (single dose) | Significant body weight loss | Not specified, but poorly tolerated |
Source: Zymeworks Preclinical Data.[3]
The data clearly indicates that while the purine-based ISAC demonstrates potent anti-tumor activity at a 2.5 mg/kg dose[2], the this compound based ISAC is well-tolerated in mice even at a dose of 45 mg/kg, which is 18 times the efficacious dose.[3] This suggests a significantly wider therapeutic window compared to the NJH395-based conjugate.
Alternative Approaches and Competing Payloads
The field of targeted immunotherapy is rapidly evolving. Besides optimizing TLR7 agonist payloads, other strategies are being explored to widen the therapeutic window of ISACs.
Table 3: Overview of Alternative ISAC Payloads and Strategies
| Payload/Strategy | Mechanism of Action | Potential Advantages | Challenges |
| STING Agonists | Activate the Stimulator of Interferon Genes (STING) pathway, leading to type I interferon production and a broad anti-tumor immune response. | Potent immune activation; potential for synergy with other therapies. | Systemic toxicity, including cytokine release syndrome. |
| TLR9 Agonists | Activate Toll-like receptor 9, primarily expressed on B cells and plasmacytoid dendritic cells, leading to Th1-type immune responses. | Different immune activation profile compared to TLR7; potential for different safety profile. | Can also induce systemic inflammation. |
| Cytokines (e.g., IL-2, IL-12) | Directly stimulate immune effector cells (e.g., T cells, NK cells). | Potent and direct immune stimulation. | High systemic toxicity. |
| Intratumoral Delivery | Localized administration of the immune-stimulating agent directly into the tumor. | Minimizes systemic exposure and toxicity. | Limited to accessible tumors; invasive procedure. |
| Combination Therapies | Combining ISACs with other treatments like checkpoint inhibitors or chemotherapy. | Potential for synergistic anti-tumor effects. | Complex dosing schedules and overlapping toxicities. |
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the preclinical data for the this compound based ISACs.
In Vitro Immune Cell Activation Assay
-
Objective: To assess the ability of the ISAC to activate immune cells in the presence of target cancer cells.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, and a HER2-positive cancer cell line (e.g., NCI-N87).
-
Methodology:
-
Co-culture the immune cells with the cancer cells in the presence of varying concentrations of the ISAC.
-
Incubate for 48-72 hours.
-
Collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-6) using an appropriate immunoassay (e.g., HTRF).[3]
-
-
Endpoint: The half-maximal effective concentration (EC50) for cytokine production.
In Vivo Tumor Growth Inhibition (Efficacy) Study
-
Objective: To evaluate the anti-tumor efficacy of the ISAC in a relevant animal model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenograft tumors from a human cancer cell line (e.g., NCI-N87).[2]
-
Methodology:
-
Implant cancer cells subcutaneously into the mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer a single intravenous (IV) injection of the ISAC at a specified dose (e.g., 2.5 mg/kg).[2]
-
Measure tumor volume and body weight at regular intervals.
-
-
Endpoint: Tumor growth inhibition compared to the control group.
In Vivo Tolerability (MTD) Study
-
Objective: To determine the maximum tolerated dose of the ISAC.
-
Animal Model: Healthy mice (e.g., BALB/c).[3]
-
Methodology:
-
Administer a single intravenous (IV) injection of the ISAC at escalating doses (e.g., 3, 15, 45 mg/kg).[3]
-
Monitor the mice for signs of toxicity, including body weight loss, for a specified period.
-
-
Endpoint: The highest dose that does not cause significant toxicity (e.g., >20% body weight loss).
Visualizing the Mechanisms
Signaling Pathway of a TLR7-based ISAC
Caption: Mechanism of action of a TLR7-based ISAC.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for validating the therapeutic window.
References
Safety Operating Guide
Navigating the Disposal of MTvkPABC-P5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential logistical information and a step-by-step plan for the proper disposal of MTvkPABC-P5, a TLR7 agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs)[1].
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the disposal of potent, research-grade chemical compounds. Users must consult the official SDS provided by the manufacturer and contact their institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Pre-Disposal Characterization and PPE
Before beginning any disposal process, it is imperative to understand the hazards associated with the material.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. It will detail the specific hazards (e.g., toxicity, reactivity, flammability), handling precautions, and required personal protective equipment (PPE).
-
Wear Appropriate PPE: Based on general handling procedures for similar compounds, the minimum required PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses.
-
A lab coat.
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Step 2: Segregation and Temporary Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the SDS.
-
Segregate: Store the this compound waste stream separately from other chemical waste, particularly avoiding contact with strong acids, bases, or oxidizing agents, until collected by EHS professionals.
Step 3: Disposal Procedure
Disposal of chemical waste must be done in accordance with local, state, and federal regulations.
-
Do Not Dispose Down the Drain: As a potent bioactive molecule, this compound should never be disposed of in the sanitary sewer system.
-
Contact EHS: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) department. Inform them of the waste material, its quantity, and provide them with a copy of the SDS.
-
Schedule a Pickup: Arrange for a hazardous waste pickup with EHS. Follow their specific instructions for securing and staging the waste container for collection. The EHS office will ensure the waste is disposed of by a licensed and certified hazardous waste management company.
Quantitative Data for Chemical Waste Handling
The following table provides an example of the type of quantitative data found on an SDS, which is essential for safe handling and disposal. The values presented here are for illustrative purposes only and should be replaced with data from the official this compound SDS.
| Parameter | Example Value | Significance for Disposal |
| pH | 5.0 - 7.0 (in solution) | Determines compatibility with other waste streams and potential for corrosion. |
| Boiling Point | >200 °C | Indicates volatility; low boiling point compounds require more stringent ventilation. |
| Solubility | Soluble in DMSO | Affects choice of decontamination solutions and potential for environmental dispersal. |
| LD50 (Oral, Rat) | Data Not Available | A measure of acute toxicity; critical for assessing handling risks. |
| Storage Temperature | 2-8 °C | Defines safe temporary storage conditions for the waste. |
Experimental Protocol: Decontamination of Lab Surfaces
This protocol outlines a general procedure for decontaminating surfaces that may have come into contact with this compound.
-
Prepare Decontamination Solution: Prepare a solution known to be effective against similar organic compounds, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse, or a specialized lab decontamination solution. Verify the suitability of the decontaminant with the SDS.
-
Initial Wipe: Wearing appropriate PPE, absorb any visible spills with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Apply Decontaminant: Liberally apply the decontamination solution to the affected area and allow for the recommended contact time (typically 10-15 minutes).
-
Wipe Clean: Wipe the area from the outside in with absorbent pads.
-
Rinse: If bleach was used, wipe the surface with 70% ethanol to remove corrosive residues.
-
Dispose of Materials: All cleaning materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in the designated this compound waste container.
Diagrams
Caption: High-level workflow for the compliant disposal of this compound waste.
References
Comprehensive Safety Protocol for Handling MTvkPABC-P5
This document provides essential safety and handling guidelines for MTvkPABC-P5, a potent Toll-Like Receptor 7 (TLR7) agonist used in the synthesis of immune-stimulating antibody conjugates (ISACs)[1]. Due to its potent biological activity, strict adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
This compound is a powerful immune stimulant[1]. While specific toxicology data is limited, compounds of this class can pose significant health risks if handled improperly. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.
Assumed Risks:
-
Inhalation: May cause significant, unintended immune system activation, potentially leading to cytokine release syndrome or other inflammatory responses.
-
Dermal Contact: Potential for skin sensitization, allergic reactions, or absorption leading to systemic effects.
-
Ingestion: May cause severe systemic immune activation.
-
Eye Contact: May cause serious irritation or damage.
A formal risk assessment must be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A risk-based approach determines the level of PPE required. For routine handling of milligram quantities of powdered this compound, Level C protection is the minimum requirement[2].
| Equipment | Specification | Purpose |
| Primary Garments | Disposable, solid-front lab coat with tight-fitting cuffs | Protects personal clothing and skin from contamination. |
| Gloves | Double-gloving: Nitrile inner gloves, chemical-resistant (e.g., neoprene) outer gloves | Prevents skin contact. Double-gloving is crucial for potent compounds. |
| Respiratory Protection | Full-face air-purifying respirator (APR) with P100 (HEPA) cartridges | Prevents inhalation of aerosolized powder. |
| Eye/Face Protection | Included with full-face respirator. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory[3]. | Protects eyes and face from splashes and airborne particles. |
| Footwear | Closed-toe, chemical-resistant safety shoes or disposable shoe covers | Protects feet and prevents the spread of contamination[3]. |
Note: All PPE must be inspected for integrity before each use. Contaminated work clothing should not be allowed out of the workplace[4].
Operational Procedures and Handling
All handling of powdered this compound must occur within a certified chemical fume hood or a containment device like a glovebox.
3.1 Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials[4]. The container must be tightly closed and clearly labeled.
-
Transport: Use a sealed, secondary container when transporting the compound within the facility.
3.2 Weighing and Solution Preparation Protocol
-
Preparation: Decontaminate the weighing area and necessary equipment (spatulas, weigh paper, vials) before starting.
-
PPE: Don all required PPE as per the sequence diagram below.
-
Weighing: Carefully weigh the desired amount of this compound on weigh paper. Use anti-static equipment to minimize powder dispersal.
-
Solubilization: Place the weigh paper with the compound into the destination vial. Add the solvent slowly to avoid splashing.
-
Post-Procedure: Tightly cap the solution.
-
Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., 10% bleach solution followed by a water or ethanol (B145695) rinse), ensuring compatibility with surfaces.
-
Waste Disposal: Dispose of all contaminated disposables as hazardous waste.
Emergency Procedures
4.1 Spills
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Contain the spill with an absorbent material.
-
Carefully clean the area, working from the outside in.
-
Place all contaminated materials in a sealed hazardous waste bag.
-
-
Large Spill (outside fume hood):
-
Evacuate the area immediately.
-
Alert facility safety personnel.
-
Restrict access to the contaminated area.
-
Follow established site-specific emergency response protocols.
-
4.2 Personnel Exposure
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4][5]. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[4][5]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support[5]. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water[4][5]. Seek immediate medical attention. |
Note: A copy of the Safety Data Sheet (SDS) must accompany the individual to the medical facility.
Visual Guides and Workflows
Diagram 1: PPE Donning and Doffing Sequence
Caption: Standard sequence for putting on and taking off PPE to minimize contamination.
Diagram 2: Spill Response Logical Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


